Sapacitabine
Description
This compound is an orally bioavailable pyrimidine analogue prodrug with potential antineoplastic activity. This compound is hydrolyzed by amidases to the deoxycytosine analogue CNDAC (2'-Cyano-2'-deoxyarabinofuranosylcytosine), which is then phosphorylated into the active triphosphate form. As an analogue of deoxycytidine triphosphate, CNDAC triphosphate incorporates into DNA strands during replication, resulting in single-stranded DNA breaks during polymerization due to beta-elimination during the fidelity checkpoint process; cell cycle arrest in the G2 phase and apoptosis ensue. The unmetabolized prodrug may exhibit antineoplastic activity as well.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
structure in first source
Properties
IUPAC Name |
N-[1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(32)28-22-16-17-30(26(34)29-22)25-20(18-27)24(33)21(19-31)35-25/h16-17,20-21,24-25,31,33H,2-15,19H2,1H3,(H,28,29,32,34)/t20-,21+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGFKUUHOPIEMA-PEARBKPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164887 | |
| Record name | Sapacitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151823-14-2 | |
| Record name | Sapacitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151823-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sapacitabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151823142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapacitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sapacitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAPACITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W335P73C3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Prodrug Sapacitabine and its Active Metabolite CNDAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapacitabine is an orally bioavailable nucleoside analog prodrug that has been investigated for the treatment of various hematologic malignancies and solid tumors.[1][2] Its therapeutic activity is mediated through its active metabolite, 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC).[1][3] This technical guide provides a comprehensive overview of the mechanism of action, pharmacology, and clinical development of this compound and CNDAC, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound exerts its cytotoxic effects through a unique dual mechanism of action that ultimately leads to irreparable DNA damage and cell cycle arrest.[4]
Prodrug Activation and Cellular Uptake
Following oral administration, this compound is absorbed and subsequently converted to its active form, CNDAC, by the action of amidases and esterases present in the gastrointestinal tract, plasma, and liver. CNDAC is then transported into cells and undergoes sequential phosphorylation by deoxycytidine kinase and other nucleotide kinases to its active triphosphate form, CNDAC-TP.
Figure 1: Prodrug activation and metabolic pathway of this compound.
DNA Damage Induction
CNDAC-TP is incorporated into replicating DNA during the S-phase of the cell cycle. The presence of the electron-withdrawing cyano group at the 2' position of the sugar moiety destabilizes the N-glycosidic bond. This leads to a β-elimination reaction, resulting in the formation of a DNA single-strand break (SSB) with a modified sugar remnant at the 3'-terminus. These SSBs, if unrepaired, are converted into highly lethal double-strand breaks (DSBs) when the cell attempts to undergo a second round of DNA replication.
DNA Damage Response and Cell Cycle Arrest
The accumulation of DSBs triggers the DNA Damage Response (DDR) pathway. This leads to the activation of checkpoint kinases such as Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 1 (Chk1). This signaling cascade ultimately results in cell cycle arrest at the G2/M phase, preventing cells with damaged DNA from entering mitosis. The repair of CNDAC-induced DSBs is highly dependent on the Homologous Recombination (HR) pathway. This creates a therapeutic vulnerability in cancer cells with deficiencies in the HR pathway, such as those with BRCA1/2 mutations.
Figure 2: CNDAC-induced DNA damage and cell cycle arrest signaling pathway.
Quantitative Data
Preclinical Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) of CNDAC has been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | 0.34 |
Note: IC50 values can vary depending on the specific experimental conditions.
Clinical Pharmacokinetics of this compound and CNDAC
Pharmacokinetic parameters have been determined in Phase I clinical trials of oral this compound.
| Parameter | This compound | CNDAC |
| Cmax (ng/mL) | 4.1 ± 1.2 (at 40 mg/m²) | 27 ± 14 (at 40 mg/m²) |
| Tmax (h) | 2.0 | 2.6 |
| CNDAU Cmax (ng/mL) | - | 310 |
| CNDAU Tmax (h) | - | 3.3 ± 1.1 |
Data from a Phase I study in patients with refractory solid tumors or lymphoma. CNDAU is the inactive deamination product of CNDAC.
Clinical Trial Results
This compound has been evaluated in multiple clinical trials for various hematologic malignancies.
| Trial Identifier | Phase | Indication | Key Findings |
| NCT00380653 | I | Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) | MTD established at 375 mg twice daily for 7 days. Responses observed in 28% of patients. |
| SEAMLESS (NCT01303796) | III | Elderly patients with newly diagnosed AML | Did not meet primary endpoint of improving overall survival compared to decitabine alone. |
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the long-term efficacy of CNDAC by assessing the ability of single cells to form colonies after treatment.
Materials:
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Cancer cell lines of interest
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Complete cell culture medium
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Trypsin-EDTA
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Phosphate-buffered saline (PBS)
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CNDAC
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
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Drug Treatment: The following day, treat the cells with a range of CNDAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.
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Colony Formation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 10-14 days to allow for colony formation.
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Fixation and Staining: After the incubation period, remove the medium, wash the wells with PBS, and fix the colonies with the fixation solution for 15 minutes. After removing the fixative, stain the colonies with crystal violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Figure 3: Workflow for a typical clonogenic survival assay.
Western Blotting for DNA Damage Response Proteins
This technique is used to detect and quantify proteins involved in the DNA damage response pathway following CNDAC treatment.
Materials:
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CNDAC-treated and control cell lysates
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Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA or Bradford protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk1, anti-γH2AX)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Protein Extraction: Lyse cells in protein lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound or CNDAC.
Materials:
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Treated and control cells
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PBS
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Ethanol (70%, ice-cold) for fixation
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Propidium Iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells and wash with PBS.
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Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
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Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and its active metabolite CNDAC represent a novel class of nucleoside analogs with a distinct mechanism of action that involves the induction of DNA strand breaks, leading to G2/M cell cycle arrest. The dependence of CNDAC-induced DNA damage repair on the homologous recombination pathway suggests a potential therapeutic strategy for tumors with HR deficiencies. While clinical trials have shown some promising activity, particularly in hematologic malignancies, further research is needed to optimize its therapeutic application, potentially in combination with other anti-cancer agents that target complementary DNA repair pathways. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.
References
Sapacitabine: A Novel Nucleoside Analog for the Treatment of Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sapacitabine is an orally bioavailable nucleoside analog that has been investigated for the treatment of various hematologic malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][2] As a prodrug, this compound is converted in the body to its active metabolite, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine).[3][4] This guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical trial results for this compound in the context of leukemia.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism of action that disrupts DNA synthesis and repair, ultimately leading to cell death.[3] The active metabolite, CNDAC, is a structural analog of the nucleoside deoxycytidine.
After cellular uptake, CNDAC is phosphorylated to its triphosphate form and incorporated into DNA during replication. Unlike other nucleoside analogs, the incorporation of CNDAC does not immediately terminate chain elongation. Instead, the presence of a cyano group at the 2' position of the sugar moiety induces a β-elimination reaction, leading to the formation of a single-strand break (SSB) in the DNA.
These SSBs can be repaired by the nucleotide excision repair (NER) pathway. However, if the cell enters a subsequent S phase of the cell cycle with unrepaired SSBs, these lesions are converted into more lethal double-strand breaks (DSBs). The repair of these DSBs is highly dependent on the homologous recombination (HR) pathway. Cells with deficiencies in HR repair are particularly sensitive to the cytotoxic effects of CNDAC. This unique mechanism of action suggests that this compound may have clinical utility in tumors with defects in DNA repair pathways.
Furthermore, this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase.
Preclinical Studies
This compound and its active metabolite CNDAC have demonstrated potent anti-tumor activity in a variety of preclinical models of leukemia.
In Vitro Activity
In vitro studies using the AML cell lines HL-60 (promyelocytic) and THP-1 (monocytic), as well as primary bone marrow and peripheral blood cells from AML patients, have shown CNDAC to be more active than the standard chemotherapeutic agent ara-C. The cytotoxic activity of this compound has been demonstrated in a broad range of human tumor cell lines.
Combination Studies
Preclinical data has suggested synergistic effects when this compound is combined with other anti-cancer agents. For instance, combination with histone deacetylase (HDAC) inhibitors led to increased apoptosis in the MV4-11 myeloid leukemia cell line.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Leukemia cell lines (e.g., HL-60, THP-1) are seeded in 96-well plates at a predetermined density.
-
Cells are treated with varying concentrations of this compound or CNDAC and incubated for a specified period (e.g., 3-6 days).
-
Following incubation, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution is then added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.
Protocol:
-
Cells (e.g., Rad51D-deficient and complemented CHO cells) are plated at a low density in culture dishes.
-
After 24 hours, cells are exposed to a range of concentrations of the drug (e.g., CNDAC) for a defined period (e.g., 24 hours).
-
The drug is then washed out, and the cells are incubated for an additional period (e.g., 4-6 days) to allow for colony formation.
-
Colonies are fixed, stained, and counted.
-
The surviving fraction is calculated by normalizing the number of colonies in the treated samples to that in the untreated control.
Clinical Trials
This compound has been evaluated in several clinical trials for the treatment of leukemia, primarily in elderly patients with AML who are not candidates for intensive chemotherapy.
Phase I Studies
A Phase I study in 47 patients with relapsed or refractory acute leukemia and MDS established the maximum tolerated doses (MTDs) for two different dosing schedules: 375 mg twice daily for 7 days and 425 mg twice daily for 3 days on days 1, 2, 3, 8, 9, and 10. The dose-limiting toxicities were primarily gastrointestinal. In this study, an overall response rate of 28% was observed, including four complete responses.
Phase II Studies
A randomized Phase II study evaluated three different oral this compound schedules in elderly patients (≥70 years) with previously untreated or first-relapse AML. The study found that this compound was active and well-tolerated, with the 400 mg twice-daily for 3 days each week for 2 weeks schedule showing a better efficacy profile.
Phase III Studies
The SEAMLESS study, a large Phase III clinical trial, compared the efficacy of this compound in alternating cycles with decitabine versus decitabine alone in elderly patients (≥70 years) with newly diagnosed AML. The study did not meet its primary endpoint of significantly improving overall survival (OS) in the overall patient population.
Data Presentation
Table 1: Phase I Clinical Trial of this compound in Relapsed/Refractory Leukemia and MDS
| Parameter | 7-Day Schedule (n=35) | 3-Day Split Schedule (n=12) |
| Dose Escalation | 75 mg to 375 mg twice daily | 375 mg, 425 mg, 475 mg twice daily |
| MTD | 375 mg twice daily | 425 mg twice daily |
| Dose-Limiting Toxicities | Gastrointestinal | Gastrointestinal |
| Overall Response Rate | \multicolumn{2}{c | }{28% (13/47 patients)} |
| Complete Remissions (CR) | \multicolumn{2}{c | }{9% (4/47 patients)} |
Data from Kantarjian et al.
Table 2: SEAMLESS Phase III Clinical Trial Results
| Outcome | This compound + Decitabine (n=241) | Decitabine Alone (n=241) | P-value |
| Median Overall Survival | 5.9 months | 5.7 months | 0.8902 |
| Complete Remission (CR) Rate | 16.6% | 10.8% | 0.1468 |
| Median OS (WBC <10 x 10⁹/L) | 8.0 months | 5.8 months | 0.145 |
| CR Rate (WBC <10 x 10⁹/L) | 21.5% | 8.6% | 0.0017 |
Data from Kantarjian et al.
Conclusion
This compound is a novel nucleoside analog with a unique mechanism of action that involves the induction of DNA single- and double-strand breaks. While it has shown activity in preclinical and early-phase clinical trials in leukemia, a pivotal Phase III study did not demonstrate a significant survival benefit over decitabine alone in the overall population of elderly patients with AML. However, subgroup analyses from the SEAMLESS trial suggest potential benefit in patients with a lower white blood cell count at baseline. Further research may be warranted to identify patient populations most likely to benefit from this compound and to explore its potential in combination with other agents.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. This compound in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Oral Bioavailability of Sapacitabine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapacitabine (CS-682) is an orally bioavailable nucleoside analog prodrug that has been investigated for the treatment of various hematologic malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][2] Its therapeutic activity is mediated through its conversion to the active metabolite, 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC).[3] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound and its active metabolite, CNDAC, summarizing key clinical data, experimental methodologies, and mechanisms of action.
Pharmacokinetics of this compound and CNDAC
Following oral administration, this compound is absorbed and rapidly converted to its active form, CNDAC, by amidases and esterases located in the gastrointestinal tract, plasma, and liver.[4] The N4-palmitoyl side chain of this compound enhances its oral absorption and protects the N4 amino group from deamination, a common inactivation pathway for deoxycytidine analogs.[4] This conversion results in systemic exposure to CNDAC at concentrations that have been shown to be active against cancer cell lines.
Quantitative Pharmacokinetic Parameters
A Phase I clinical and pharmacokinetic study in patients with acute leukemia and myelodysplastic syndrome provides the most comprehensive publicly available data on the pharmacokinetic parameters of this compound and CNDAC following oral administration of this compound. The study utilized a classic 3+3 dose-escalation design with this compound administered orally twice daily for 7 consecutive days every 3 to 4 weeks.
Table 1: Pharmacokinetic Parameters of this compound in Plasma Following Oral Administration
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) |
| 125 | 3.16 | 2.00 | 5.79 |
| 325 | 35.10 | 2.14 | 27.50 |
| 375 | 14.90 | 15.60 | - |
Data adapted from a Phase I clinical trial in patients with acute leukemia and myelodysplastic syndrome.
Table 2: Pharmacokinetic Parameters of CNDAC in Plasma Following Oral Administration of this compound
| Dose of this compound (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) |
| 125 | 114 | 4.00 | 1000 |
| 325 | 237 | 4.00 | 2390 |
| 375 | 200 | 4.00 | 2270 |
| 425 | 290 | 4.00 | 3380 |
| 475 | 310 | 3.3 ± 1.1 | - |
Data adapted from a Phase I clinical trial in patients with acute leukemia and myelodysplastic syndrome and another study in patients with refractory solid tumors or lymphoma.
Experimental Protocols
Clinical Study Design (Phase I)
The pharmacokinetic data presented above were generated from a Phase I, open-label, dose-escalation study.
-
Patient Population: Patients with refractory or relapsed acute leukemia or myelodysplastic syndrome.
-
Dosing Regimen: this compound was administered orally twice daily for 7 consecutive days, followed by a 21- to 28-day rest period. Doses were escalated in cohorts of 3-6 patients, starting from 75 mg and increasing to 475 mg.
-
Pharmacokinetic Sampling: For pharmacokinetic analysis, peripheral blood samples were collected at pre-dose (0 hour) and at 1, 2, 4, 6, 8, and 24 hours after the first dose of this compound on day 1 of the first cycle. Patients were required to fast from midnight before receiving the morning dose.
Bioanalytical Method for Quantification of this compound and CNDAC
While the specific bioanalytical method for the pivotal Phase I study is not detailed in the publication, a standard approach for the quantification of nucleoside analogs like this compound and its metabolite CNDAC in plasma involves a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation method is typically employed. An organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation of this compound and CNDAC from endogenous plasma components is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected and quantified using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for this compound, CNDAC, and an internal standard to ensure selectivity and accuracy.
-
Method Validation: The LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.
Metabolism and Mechanism of Action
Metabolic Pathway
The primary metabolic pathway of this compound is its conversion to the active moiety, CNDAC. This is a crucial step for its pharmacological activity.
Metabolic activation of this compound to its active form, CNDAC.
Mechanism of Action and DNA Repair Pathway
CNDAC exerts its cytotoxic effects by being incorporated into DNA during replication. This incorporation leads to the formation of single-strand breaks (SSBs). When the cell attempts to replicate the DNA containing CNDAC-induced SSBs in a subsequent S-phase, these SSBs are converted into lethal double-strand breaks (DSBs). The repair of these DSBs is highly dependent on the Homologous Recombination (HR) pathway. This creates a synthetic lethal vulnerability in cancer cells with pre-existing deficiencies in the HR pathway, such as those with BRCA1 or BRCA2 mutations.
CNDAC's mechanism of action leading to DNA damage and cell death.
Conclusion
This compound is an orally administered prodrug that is efficiently converted to its active metabolite, CNDAC. The pharmacokinetic profile demonstrates that oral this compound administration leads to systemic exposure to CNDAC at clinically relevant concentrations. The unique mechanism of action of CNDAC, which involves the induction of DNA double-strand breaks that are repaired by the homologous recombination pathway, provides a rationale for its use in cancers with deficiencies in this repair pathway. The data summarized in this guide provide a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I Clinical and Pharmacokinetic Study of Oral this compound in Patients With Acute Leukemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. This compound for cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Homologous Recombination in Sapacitabine Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapacitabine is an orally bioavailable nucleoside analog prodrug that demonstrates a unique mechanism of action, culminating in lethal DNA double-strand breaks. Its active metabolite, 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC), is incorporated into DNA during replication, leading to single-strand breaks that are converted to double-strand breaks in a subsequent S-phase. The repair of this specific and highly cytotoxic DNA damage is critically dependent on the homologous recombination (HR) pathway. Consequently, the proficiency of the HR repair machinery is a pivotal determinant of cellular resistance to this compound. Tumors with inherent defects in HR components, such as BRCA1/2 mutations, exhibit significant sensitivity to the drug. Conversely, a functional and efficient HR pathway enables cancer cells to repair the this compound-induced damage, representing the core mechanism of intrinsic and potentially acquired resistance. This guide provides an in-depth examination of the molecular interactions between this compound's mechanism of action and the homologous recombination pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: this compound and its Unique Mechanism of DNA Damage
This compound is a prodrug that is converted in the body to its active form, CNDAC.[1][2] Unlike other nucleoside analogs such as cytarabine and gemcitabine, CNDAC's cytotoxicity stems from a distinct, multi-step process of DNA damage.[3][4] After cellular uptake and phosphorylation, the active triphosphate form (CNDAC-TP) is incorporated into DNA by polymerases during the S-phase of the cell cycle.[1] The presence of a cyano group at the 2' position of the sugar moiety destabilizes the N-glycosidic bond, leading to a β-elimination reaction. This chemical reaction creates a DNA single-strand break (SSB) with a modified sugar remnant at the 3'-terminus that cannot be easily ligated.
While some of these SSBs can be repaired, unrepaired lesions encounter a replication fork during a second S-phase, leading to their conversion into highly lethal, one-ended double-strand breaks (DSBs). It is the cellular response to these DSBs that dictates the ultimate fate of the cell—survival or apoptosis. The primary and most crucial pathway for the repair of these complex DSBs is Homologous Recombination (HR).
This compound's Mechanism of Action and Induction of DNA Damage
The cytotoxic effect of this compound is initiated through a sequence of metabolic activation and DNA interaction steps.
-
Prodrug Conversion and Cellular Activation: Orally administered this compound is absorbed and metabolized by esterases and amidases into its active metabolite, CNDAC. CNDAC enters the cell and is phosphorylated by deoxycytidine kinase and other kinases to its active triphosphate form, CNDAC-TP.
-
DNA Incorporation and SSB Formation: During DNA replication (S-phase), DNA polymerases incorporate CNDAC-TP into the newly synthesized strand. The electron-withdrawing cyano group at the 2'-C position induces instability.
-
β-Elimination and Strand Break: This instability triggers a β-elimination reaction, which cleaves the DNA backbone, resulting in a single-strand break (SSB).
-
Conversion to DSB: When a cell with unrepaired CNDAC-induced SSBs enters a subsequent (second) S-phase, the replication machinery collapses at the site of the lesion, converting the SSB into a more complex and lethal double-strand break (DSB).
References
Sapacitabine: A Technical Deep Dive into its Potential for Solid Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sapacitabine (CYC682), an orally bioavailable nucleoside analog, has emerged as a promising investigational agent for the treatment of various malignancies, including solid tumors. Its unique mechanism of action, centered on the induction of DNA strand breaks and a reliance on specific DNA repair pathways, offers a targeted therapeutic strategy, particularly for tumors with deficiencies in homologous recombination. This technical guide provides a comprehensive overview of this compound's core pharmacology, preclinical efficacy, and clinical development in solid tumors. Detailed experimental protocols, quantitative clinical data, and visual representations of its mechanism and experimental workflows are presented to facilitate a deeper understanding and guide future research and development efforts.
Mechanism of Action: A Dual Assault on DNA Integrity
This compound is a prodrug that is metabolically converted in the body to its active form, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). CNDAC exerts its cytotoxic effects through a novel, dual mechanism that disrupts DNA synthesis and integrity.[1][2]
1.1. Incorporation and Single-Strand Break Formation: CNDAC is phosphorylated to its triphosphate form, CNDAC-TP, which is then incorporated into replicating DNA.[2] Following incorporation, a β-elimination reaction occurs, leading to the formation of a single-strand break (SSB) in the DNA backbone.[3]
1.2. Conversion to Double-Strand Breaks and Cell Cycle Arrest: These SSBs, if not repaired, are subsequently converted into more lethal double-strand breaks (DSBs) as the cell progresses through a second S-phase of the cell cycle.[4] The accumulation of DNA damage triggers cell cycle arrest, primarily at the G2/M phase, preventing mitotic entry and ultimately leading to apoptotic cell death.
1.3. Exploiting Deficiencies in DNA Repair: The repair of CNDAC-induced DSBs is highly dependent on the homologous recombination (HR) pathway. This dependency creates a synthetic lethal interaction in tumor cells with pre-existing HR deficiencies, such as those with BRCA1 or BRCA2 mutations, making them particularly sensitive to this compound.
Preclinical Studies in Solid Tumor Models
Preclinical investigations have demonstrated the potent anti-tumor activity of this compound and CNDAC in a variety of solid tumor models. These studies have been crucial in establishing the rationale for clinical development.
2.1. In Vivo Efficacy in Xenograft Models: this compound has shown significant tumor growth inhibition in human tumor xenograft models, including those derived from non-small cell lung, colorectal, bladder, ovarian, and breast cancers. In these studies, orally administered this compound was well-tolerated and demonstrated superior efficacy compared to other nucleoside analogs in some models.
Experimental Protocol: In Vivo Xenograft Efficacy Study
-
Cell Lines and Animal Models: Human solid tumor cell lines (e.g., NCI-H460 for non-small cell lung cancer, HT-29 for colon cancer) are cultured under standard conditions. Female athymic nude mice (6-8 weeks old) are used as the host for tumor xenografts.
-
Tumor Implantation: A suspension of 5 x 10^6 tumor cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Dosing Regimen: this compound is administered orally (e.g., via gavage) at various doses and schedules (e.g., 25-100 mg/kg, once daily for 5 days a week for 3 weeks). The vehicle control group receives the same volume of the vehicle solution.
-
Efficacy Endpoints: Tumor volume is measured twice weekly with calipers using the formula: (length x width²)/2. Animal body weights are also monitored as an indicator of toxicity. The primary efficacy endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes between treated and control groups.
Clinical Development in Solid Tumors
This compound has been evaluated in several clinical trials involving patients with advanced solid tumors, both as a monotherapy and in combination with other agents.
3.1. This compound Monotherapy:
Phase I studies of this compound monotherapy in patients with advanced solid tumors have established its safety profile and determined the recommended Phase II dose. While objective responses have been modest, prolonged stable disease has been observed in a subset of patients across various tumor types.
| Phase I Monotherapy Trial Data | |
| Tumor Types with Prolonged Stable Disease (≥4 months) | Non-small cell lung cancer, Colorectal cancer, Bladder cancer, Gastrointestinal stromal tumors, Ovarian cancer, Breast cancer, Renal cancer, Parotid cancer, Unknown primary tumor |
| Number of Patients with Stable Disease | 20 |
| Dose-Limiting Toxicities | Myelosuppression (primarily neutropenia) |
3.2. Combination Therapy with Seliciclib in BRCA-Mutant Tumors:
Given the reliance of CNDAC-induced DNA damage repair on homologous recombination, a key area of clinical investigation has been the combination of this compound with agents that also target this pathway. A Phase I study evaluated this compound in combination with the CDK inhibitor seliciclib in patients with advanced solid tumors, with a focus on those with BRCA mutations.
| Phase I this compound + Seliciclib Trial (NCT00999401) | |
| Patient Population | Advanced solid tumors, enriched for BRCA mutation carriers |
| Dosing Regimens | Sequential and concomitant schedules explored |
| Recommended Phase II Dose (Sequential) | This compound 50 mg b.i.d. (days 1-7) followed by Seliciclib 1200 mg b.i.d. (days 8-10) of a 21-day cycle |
| Efficacy in BRCA+ Patients (n=45) | |
| Confirmed Partial Responses (PR) | 6 (Pancreatic, Ovarian, Breast cancer) |
| Stable Disease (SD) | 10 |
| Overall Response Rate (ORR) | Not explicitly stated, but PRs noted |
| Duration of Response (PRs) | 49 to >224 weeks in 4 ovarian and breast cancer patients |
| Duration of Stable Disease | 26 to 81 weeks in 5 ovarian and breast cancer patients |
| Dose-Limiting Toxicities | Reversible elevations in transaminases and bilirubin, neutropenia/febrile neutropenia, pneumonia |
Experimental Protocol: Pharmacodynamic Assessment of DNA Damage in Skin Biopsies
-
Patient Cohort: Patients enrolled in the Phase I trial of this compound and seliciclib (NCT00999401).
-
Biopsy Collection: Punch biopsies (3 mm) of the skin were obtained at baseline (pre-treatment), after 7 days of this compound treatment, and after 3 days of subsequent seliciclib treatment.
-
Immunohistochemistry: Formalin-fixed, paraffin-embedded skin biopsy sections were stained for the DNA damage marker gamma-H2AX (γH2AX).
-
Image Analysis: The intensity of γH2AX staining was quantified using digital image analysis software.
-
Endpoint: The change in γH2AX staining from baseline was used as a pharmacodynamic marker of DNA damage induction by this compound and its potentiation by seliciclib.
-
Results: A significant increase in γH2AX staining was observed after this compound treatment, with a further increase following seliciclib administration, confirming the DNA-damaging effect of the combination in patients.
Future Directions and Conclusion
This compound's unique mechanism of action, particularly its synthetic lethality in the context of homologous recombination deficiency, positions it as a promising therapeutic agent for a targeted patient population with solid tumors. The encouraging results from the combination study with seliciclib in BRCA-mutant cancers underscore the potential of this approach.
Future research should focus on:
-
Conducting larger, randomized trials to confirm the efficacy of this compound-based combinations in HR-deficient solid tumors.
-
Identifying and validating biomarkers beyond BRCA mutations that predict sensitivity to this compound.
-
Exploring novel combination strategies with other DNA damage response inhibitors and targeted agents.
References
- 1. benchchem.com [benchchem.com]
- 2. CNDAC-induced DNA double strand breaks cause aberrant mitosis prior to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Clinical and Pharmacokinetic Study of Oral this compound in Patients With Acute Leukemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I clinical and pharmacokinetic study of oral this compound in patients with acute leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sapacitabine Clinical Trials in Elderly AML Patients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design and protocols for the investigation of sapacitabine, an oral nucleoside analogue, in elderly patients with Acute Myeloid Leukemia (AML). The information is compiled from publicly available data from key clinical trials to guide researchers and professionals in the field.
Mechanism of Action
This compound is a prodrug that is converted in the body to its active metabolite, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine). CNDAC exerts its cytotoxic effects through a dual mechanism that disrupts DNA replication and repair in cancer cells. Upon incorporation into DNA during replication, CNDAC induces single-strand breaks. In the subsequent S-phase of the cell cycle, these single-strand breaks are converted into lethal double-strand DNA breaks, leading to cell cycle arrest, primarily at the G2/M checkpoint, and subsequent apoptosis. The repair of these double-strand breaks is heavily reliant on the homologous recombination (HR) pathway.
Key Clinical Trials in Elderly AML
Two pivotal clinical trials have defined the development of this compound for elderly AML patients: a randomized Phase 2 study (NCT00590187) and a Phase 3 trial known as the SEAMLESS study (NCT01303796).
Randomized Phase 2 Study (NCT00590187)
This study was designed to identify the optimal dosing schedule for this compound monotherapy in elderly patients with AML.
Experimental Protocol
1. Patient Population:
-
Inclusion Criteria: Patients aged 70 years or older with newly diagnosed or first-relapse AML. Adequate organ function (renal and hepatic) was required.
-
Exclusion Criteria: Patients who were candidates for or willing to receive standard intensive induction chemotherapy.
2. Study Design:
-
A multicenter, randomized, open-label Phase 2 trial.
-
Patients were randomized in a 1:1:1 ratio to one of three dosing schedules.
-
Randomization was stratified by prior AML treatment status (previously untreated vs. first relapse).
3. Treatment Regimens:
-
Arm A: this compound 200 mg orally twice daily for 7 consecutive days.
-
Arm B: this compound 300 mg orally twice daily for 7 consecutive days.
-
Arm C: this compound 400 mg orally twice daily for 3 days a week for 2 weeks.
-
All treatment cycles were 28 days in duration.
4. Endpoints:
-
Primary Endpoint: 1-year overall survival (OS).
-
Secondary Endpoints: Overall response rate (ORR), complete remission (CR), complete remission with incomplete blood count recovery (CRi), hematologic improvement (HI), and safety.
5. Assessments:
-
Efficacy: Bone marrow aspirates and biopsies were performed at screening and as clinically indicated to assess response. Peripheral blood counts were monitored regularly. Response was evaluated based on the International Working Group (IWG) criteria for AML.
-
Safety: Adverse events (AEs) were graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events version 3.0 (CTCAE v3.0). Vital signs, physical examinations, and clinical laboratory tests were monitored throughout the study.
Data Presentation
Table 1: Efficacy Outcomes of the Randomized Phase 2 Study of this compound [1][2][3][4][5]
| Outcome | Arm A (200 mg) | Arm B (300 mg) | Arm C (400 mg) |
| Number of Patients | 40 | 20 | 45 |
| 1-Year Overall Survival (95% CI) | 35% (16-59) | 10% (2-33) | 30% (13-54) |
| Overall Response Rate (ORR) | 45% | 30% | 45% |
| Complete Remission (CR) | 10% | 5% | 25% |
| CR with incomplete recovery (CRi/CRp) | 2.5% (CRi) | 5% (CRp) | 2.2% (CRi) |
| Hematologic Improvement (HI) | 15% | 15% | 6.7% |
Table 2: Common Grade 3-4 Adverse Events in the Randomized Phase 2 Study
| Adverse Event | Arm A (200 mg) (n=40) | Arm B (300 mg) (n=20) | Arm C (400 mg) (n=45) |
| Anemia | 20% | 60% | 33% |
| Neutropenia | 35% | 50% | 24% |
| Thrombocytopenia | 60% | 60% | 49% |
| Febrile Neutropenia | 40% | 45% | 49% |
| Pneumonia | 18% | 25% | 22% |
SEAMLESS Phase 3 Study (NCT01303796)
Based on the findings from the Phase 2 study and a pilot study of combination therapy, the SEAMLESS trial was designed to evaluate this compound in alternating cycles with decitabine.
Experimental Protocol
1. Patient Population:
-
Inclusion Criteria: Patients aged 70 years or older with newly diagnosed AML who were not candidates for, or declined, standard intensive induction chemotherapy. ECOG performance status of 0-2.
-
Exclusion Criteria: Prior treatment with hypomethylating agents for antecedent myelodysplastic syndromes (MDS) or myeloproliferative neoplasms (MPN). Acute promyelocytic leukemia (APL).
2. Study Design:
-
A randomized, open-label, multicenter, Phase 3 trial.
-
Patients were randomized 1:1 to the experimental arm or the control arm.
-
Stratification factors included antecedent MDS/MPN, white blood cell count, and bone marrow blast percentage.
3. Treatment Regimens:
-
Experimental Arm (Alternating Therapy):
-
Odd Cycles: Decitabine 20 mg/m² intravenously daily for 5 days.
-
Even Cycles: this compound 300 mg orally twice daily for 3 days a week for 2 weeks.
-
Each cycle was 4 weeks, with the decitabine and this compound cycles alternating every other cycle (i.e., decitabine every 8 weeks and this compound every 8 weeks).
-
-
Control Arm (Decitabine Monotherapy):
-
Decitabine 20 mg/m² intravenously daily for 5 days, every 4 weeks.
-
4. Endpoints:
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Complete Remission (CR) rate, overall response rate (ORR), one-year survival, transfusion requirements, and number of hospitalized days.
5. Assessments:
-
Efficacy: Response assessments were conducted according to the IWG criteria for AML, involving regular monitoring of peripheral blood and periodic bone marrow examinations.
-
Safety: Adverse events were monitored and graded using CTCAE v3.0.
Data Presentation
Table 3: Efficacy Outcomes of the SEAMLESS Phase 3 Study
| Outcome | This compound + Decitabine (n=241) | Decitabine Monotherapy (n=241) | p-value |
| Median Overall Survival (months) | 5.9 | 5.7 | 0.8902 |
| Complete Remission (CR) Rate | 16.6% | 10.8% | 0.1468 |
| Median OS in patients with WBC <10,000/µL (months) | 8.0 | 5.8 | 0.145 |
| CR Rate in patients with WBC <10,000/µL | 21.5% | 8.6% | 0.0017 |
Experimental Workflows
The following diagram illustrates the typical workflow for a patient enrolled in a this compound clinical trial for elderly AML.
References
- 1. Phase I Clinical and Pharmacokinetic Study of Oral this compound in Patients With Acute Leukemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of this compound: potential for the treatment of newly diagnosed acute myeloid leukemia in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Oral this compound for the treatment of acute myeloid leukaemia in elderly patients: a randomised phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results of a Randomized Phase II Study of Oral this compound in Elderly Patients with Previously Untreated or First Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sapacitabine Dosing in Phase I/II Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing schedules for Sapacitabine investigated in Phase I and II clinical trials. The information is intended to guide researchers and drug development professionals in the design of future studies and to provide a detailed understanding of the clinical investigation of this novel nucleoside analog.
Introduction
This compound is an orally bioavailable prodrug of the nucleoside analog CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). Its unique mechanism of action involves the induction of single-strand DNA breaks after incorporation into DNA, which are subsequently converted to lethal double-strand breaks during the next S-phase of the cell cycle.[1][2][3][4] This mechanism makes it a promising agent for the treatment of various hematologic malignancies. This document summarizes the key dosing schedules evaluated in early-phase clinical trials.
Mechanism of Action Signaling Pathway
This compound's cytotoxic effect is initiated by its metabolic activation and subsequent interference with DNA integrity. The following diagram illustrates the key steps in its mechanism of action.
Caption: this compound's mechanism of action from administration to apoptosis.
Phase I Dosing Schedules and Outcomes
Phase I trials were designed to determine the dose-limiting toxicities (DLTs) and the maximum-tolerated dose (MTD) of this compound. A classic 3+3 dose-escalation design was commonly employed.[5]
Study Design and Experimental Protocol
Objective: To define the DLTs and MTD of oral this compound in patients with refractory-relapse acute leukemia and myelodysplastic syndrome (MDS).
Patient Population: Adult patients with advanced leukemias or myelodysplastic syndromes who have had progressive, recurrent, or persistent disease following prior therapies. Key inclusion criteria included adequate hepatic and renal function and an ECOG performance status of 0-2. Patients with known CNS involvement by leukemia were typically excluded.
Treatment Regimens: Two primary dosing schedules were investigated:
-
Schedule A: this compound administered orally twice daily for 7 consecutive days, with cycles repeated every 3 to 4 weeks.
-
Schedule B: this compound administered orally twice daily for 3 consecutive days each week for 2 weeks (days 1-3 and 8-10), with cycles repeated every 3 to 4 weeks.
Dose Escalation:
-
Schedule A: Doses were escalated from 75 mg to 375 mg twice daily.
-
Schedule B: Doses were escalated from 375 mg to 475 mg twice daily.
Outcome Measures:
-
Primary: Dose-limiting toxicities (DLTs) and Maximum Tolerated Dose (MTD).
-
Secondary: Pharmacokinetics and anti-leukemic activity.
Data Summary: Phase I Dose Escalation and MTD
| Dosing Schedule | Dose Levels (mg, twice daily) | MTD (mg, twice daily) | Dose-Limiting Toxicities | Recommended Phase II Dose (mg, twice daily) |
| Schedule A: 7 days on, 14-21 days off | 75, 100, 125, 175, 225, 275, 325, 375 | 375 | Gastrointestinal | 325 |
| Schedule B: 3 days on (Week 1 & 2), 14-21 days off | 375, 425, 475 | 425 | Gastrointestinal | 425 |
Phase II Dosing Schedules and Outcomes
Phase II trials were designed to evaluate the efficacy and further assess the safety of the recommended Phase II doses of this compound in specific patient populations.
Randomized Phase II Study in Elderly Patients with AML
Objective: To evaluate the efficacy and toxicity of three different this compound dosing schedules in elderly patients (≥70 years) with previously untreated or first-relapsed Acute Myeloid Leukemia (AML). The primary endpoint was 1-year survival.
Patient Population: Patients aged 70 years or older with AML and an adequate performance status.
Treatment Regimens: Patients were randomized to one of three arms in 28-day cycles:
-
Arm A: 200 mg this compound orally twice daily for 7 days.
-
Arm B: 300 mg this compound orally twice daily for 7 days.
-
Arm C: 400 mg this compound orally twice daily for 3 days each week for 2 weeks.
Experimental Workflow: Randomized Phase II Trial
Caption: Workflow for a randomized Phase II trial of this compound in AML.
Data Summary: Randomized Phase II Efficacy and Safety
| Treatment Arm | Dosing Schedule | N | 1-Year Survival Rate (95% CI) | Overall Response Rate | Complete Remissions (CR) |
| Arm A | 200 mg BID x 7 days | 20 | 35% (16-59%) | 45% | 10% |
| Arm B | 300 mg BID x 7 days | 20 | 10% (2-33%) | 30% | 5% |
| Arm C | 400 mg BID x 3 days/week x 2 weeks | 20 | 30% (13-54%) | 45% | 25% |
Common Grade 3-4 Adverse Events: Anemia, neutropenia, thrombocytopenia, febrile neutropenia, and pneumonia.
This compound in Combination Therapy (Phase I/II and III)
Subsequent studies have explored this compound in combination with other agents, such as decitabine.
-
Phase I/II Study: A study evaluated the safety and efficacy of this compound (300 mg orally twice daily for 3 days/week for 2 weeks) administered in alternating 4-week cycles with decitabine (20 mg/m² intravenously daily for 5 days) in elderly patients with newly diagnosed AML.
-
Phase III "SEAMLESS" Study: This trial compared decitabine alternating with this compound versus decitabine alone in elderly patients with newly diagnosed AML. The this compound dosing was 300 mg orally twice daily for 3 consecutive days per week for 2 weeks, administered in alternating 28-day cycles with decitabine. While the combination was active, it did not significantly improve overall survival compared to decitabine monotherapy.
Conclusion
The Phase I and II trials of this compound have established its safety profile and demonstrated anti-leukemic activity across various dosing schedules. The recommended Phase II doses were identified as 325 mg twice daily for 7 days and 425 mg twice daily for 3 days on days 1-3 and 8-10. In a randomized Phase II study in elderly AML patients, the schedule of 400 mg twice daily for 3 days each week for 2 weeks showed a higher complete remission rate. These findings have provided the foundation for further clinical development, including combination therapy regimens. Researchers designing future studies should consider these established dosing schedules and the associated safety and efficacy data.
References
- 1. This compound for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical and pharmacokinetic study of oral this compound in patients with acute leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sapacitabine in Combination with Decitabine for Myelodysplastic Syndromes (MDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelodysplastic Syndromes (MDS) are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis, leading to peripheral blood cytopenias and a risk of transformation to acute myeloid leukemia (AML). Hypomethylating agents (HMAs), such as decitabine, are a standard treatment for higher-risk MDS. Sapacitabine is an orally bioavailable nucleoside analog that induces DNA damage. The combination of this compound and decitabine has been investigated in myeloid malignancies, with the rationale that decitabine-induced hypomethylation may sensitize leukemic cells to the cytotoxic effects of this compound.
These application notes provide a summary of the available data and protocols for the use of this compound in combination with decitabine for MDS research. It is important to note that while clinical trials have evaluated this combination, detailed results specifically for an MDS patient cohort are limited. Much of the clinical data is derived from studies in elderly patients with AML.
Mechanism of Action and Therapeutic Rationale
This compound is a prodrug of CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). After incorporation into DNA, CNDAC induces single-strand breaks (SSBs), which are subsequently converted to lethal double-strand breaks (DSBs) during the next S-phase of the cell cycle[1][2].
Decitabine, a hypomethylating agent, is a cytidine analog that inhibits DNA methyltransferase (DNMT), leading to a reduction in DNA methylation and reactivation of tumor suppressor genes[3][4]. At higher doses, it can also be cytotoxic[5]. More recent studies suggest that decitabine's anti-leukemic effect may also be mediated by inducing mitotic perturbation.
The proposed synergistic effect of combining this compound with decitabine is based on the hypothesis that decitabine's hypomethylating activity can alter the chromatin structure, making the DNA more accessible to damage by this compound. Preclinical studies have suggested that the synergy is more apparent when cells are first treated with a hypomethylating agent.
Data Presentation
Table 1: Clinical Response to Decitabine Monotherapy in MDS
| Study/Trial | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Hematologic Improvement (HI) |
| Kantarjian et al. (Phase III) | Intermediate- or high-risk MDS | 15 mg/m² IV over 3 hours q8h for 3 days, every 6 weeks | 17% | 9% | 13% |
| Wijermans et al. (Phase II) | Intermediate- or high-risk MDS | Various low-dose regimens | 26-45% | 21-28% | Not Reported |
| Lübbert et al. (EORTC/GMDSSG 06011) | Older high-risk MDS | 15 mg/m² IV over 4 hours q8h for 3 days, every 6 weeks | 36.1% (in CN-patients) | Not Reported | Not Reported |
| Jabbour et al. (Review) | Advanced MDS | Low-dose decitabine | Up to 49% | Not Reported | Not Reported |
Note: Response rates can vary based on the specific patient population, prior treatments, and response criteria used.
Table 2: Clinical Response in a Phase III Study of this compound and Decitabine in Elderly Patients with AML (SEAMLESS Trial)
| Treatment Arm | Overall Survival (Median) | Complete Remission (CR) Rate |
| This compound + Decitabine | 5.9 months | 16.6% |
| Decitabine Monotherapy | 5.7 months | 10.8% |
Data from a study in elderly patients with newly diagnosed AML (n=482). A subgroup analysis of patients with baseline white blood cell counts <10 x 10⁹/L (n=321) showed a median OS of 8.0 months with the combination vs. 5.8 months with monotherapy, and a CR rate of 21.5% vs. 8.6%.
Table 3: Common Adverse Events (Grade ≥3) with Decitabine Monotherapy in MDS
| Adverse Event | Frequency |
| Neutropenia | 28-36% |
| Thrombocytopenia | 16-32% |
| Anemia | 18-23% |
| Febrile Neutropenia | Varies by study |
| Infections | Varies by study |
Frequencies are approximate and vary based on the study and dosing regimen.
Table 4: Common Adverse Events (Grade ≥3) in a Phase III Study of this compound and Decitabine in Elderly Patients with AML (SEAMLESS Trial)
| Adverse Event | Frequency (Combination Arm) |
| Thrombocytopenia | >10% |
| Anemia | >10% |
| Neutropenia | >10% |
| Pneumonia | >10% |
| Febrile Neutropenia | >10% |
| Sepsis | >10% |
Specific percentages for the combination arm were not detailed in the provided search results, but were reported to be greater than 10%.
Experimental Protocols
In Vitro Synergy Studies
Objective: To evaluate the synergistic cytotoxic effect of this compound and decitabine in MDS cell lines.
Materials:
-
MDS cell lines (e.g., MOLM-13, SKM-1)
-
This compound (or its active metabolite CNDAC)
-
Decitabine
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Apoptosis assay kit (e.g., Annexin V/PI staining)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture MDS cell lines according to standard protocols.
-
Drug Preparation: Prepare stock solutions of this compound and decitabine in an appropriate solvent (e.g., DMSO) and dilute to working concentrations in cell culture medium.
-
Treatment:
-
Sequential Dosing: Seed cells in 96-well plates. Pre-treat cells with a range of concentrations of decitabine for 24-48 hours. After the pre-treatment period, remove the decitabine-containing medium and add fresh medium containing a range of concentrations of this compound. Incubate for an additional 48-72 hours.
-
Concurrent Dosing: Treat cells with a combination of this compound and decitabine at various concentration ratios for 48-72 hours.
-
-
Cell Viability Assessment: At the end of the treatment period, assess cell viability using a standard assay.
-
Apoptosis Assessment: For mechanistic studies, treat cells as described above and then stain with Annexin V and propidium iodide (PI) to quantify apoptosis by flow cytometry.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Use synergy analysis software (e.g., CompuSyn) to determine the combination index (CI), where CI < 1 indicates synergy.
In Vivo Preclinical Studies (Xenograft Model)
Objective: To assess the in vivo efficacy of this compound and decitabine combination in an MDS mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MDS cell line for xenograft
-
This compound (oral formulation)
-
Decitabine (injectable formulation)
-
Calipers for tumor measurement
Protocol:
-
Xenograft Establishment: Subcutaneously inject MDS cells into the flank of immunocompromised mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Decitabine alone
-
This compound and decitabine combination
-
-
Drug Administration:
-
Decitabine: Administer intraperitoneally (IP) or intravenously (IV) according to a defined schedule (e.g., daily for 5 days).
-
This compound: Administer orally (PO) via gavage, either concurrently with or sequentially after decitabine.
-
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition between the treatment groups.
Clinical Trial Protocol (Adapted from AML Studies)
Objective: To evaluate the safety and efficacy of this compound in combination with decitabine in patients with MDS.
Patient Population: Patients with a confirmed diagnosis of intermediate-2 or high-risk MDS, who are not eligible for or have relapsed after standard therapies.
Treatment Regimen (Alternating Cycles):
-
Cycle 1 (and subsequent odd-numbered cycles): Decitabine 20 mg/m² administered as a 1-hour intravenous infusion daily for 5 consecutive days, every 8 weeks.
-
Cycle 2 (and subsequent even-numbered cycles): this compound 300 mg administered orally twice daily on 3 consecutive days per week for 2 weeks, every 8 weeks.
Supportive Care:
-
Prophylactic anti-emetics are recommended.
-
Growth factor support (e.g., G-CSF) should be considered for prolonged or severe neutropenia.
-
Transfusion of blood products (red blood cells, platelets) as clinically indicated.
-
Prophylactic antibiotics, antifungals, and antivirals as per institutional guidelines, especially during periods of severe neutropenia.
Response Assessment:
-
Bone marrow aspirates and biopsies should be performed at baseline and after a specified number of cycles (e.g., every 2-4 cycles) to assess response according to the International Working Group (IWG) 2006 criteria for MDS.
Visualizations
References
- 1. This compound, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 4. Decitabine: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Sapacitabine in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration protocols for Sapacitabine, a nucleoside analog prodrug, in clinical research. This document includes summaries of quantitative data from key clinical trials, detailed experimental protocols for monitoring drug activity, and diagrams of relevant biological pathways and workflows.
Introduction
This compound is an orally bioavailable prodrug of 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC), a nucleoside analog.[1][2][3] It has been investigated in clinical trials for the treatment of hematologic malignancies, such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), as well as solid tumors.[1][4] The unique mechanism of action of its active metabolite, CNDAC, involves its incorporation into DNA, leading to the formation of single-strand breaks (SSBs). These SSBs are subsequently converted into lethal double-strand breaks (DSBs) as the cell progresses through a second S phase of the cell cycle. This mechanism suggests potential efficacy in tumors with deficiencies in DNA repair pathways, particularly homologous recombination (HR).
Quantitative Data from Clinical Trials
The following tables summarize the dosing schedules, patient populations, and outcomes from key clinical trials of orally administered this compound.
Table 1: Phase I Monotherapy Trials of Oral this compound in Acute Leukemia and MDS
| Parameter | Study 1 (NCT00380653) |
| Patient Population | Refractory-relapse acute leukemia and MDS |
| Number of Patients | 47 |
| Dosing Schedule 1 | 75 mg to 375 mg orally twice daily for 7 consecutive days, every 3 to 4 weeks |
| Dosing Schedule 2 | 375 mg to 475 mg orally twice daily for 3 days on days 1-3 and 8-10, every 3 to 4 weeks |
| Maximum Tolerated Dose (MTD) - Schedule 1 | 375 mg twice daily for 7 days |
| Maximum Tolerated Dose (MTD) - Schedule 2 | 425 mg twice daily for 3 days (days 1-3 and 8-10) |
| Dose-Limiting Toxicities (DLTs) | Gastrointestinal toxicities for both schedules |
| Recommended Phase II Dose (RP2D) - Schedule 1 | 325 mg twice daily for 7 days |
| Recommended Phase II Dose (RP2D) - Schedule 2 | 425 mg twice daily for 3 days (days 1-3 and 8-10) |
| Overall Response Rate (ORR) | 28% (13 of 47 patients) |
| Complete Response (CR) | 4 patients |
| Marrow Complete Response | 9 patients |
Table 2: Randomized Phase II Trial of Oral this compound in Elderly Patients with AML (NCT00590187)
| Arm | Dosing Schedule | N (Randomized) | 1-Year Survival Rate (95% CI) | Overall Response Rate (ORR) | Complete Remission (CR) Rate |
| A | 200 mg orally twice daily for 7 days | 20 | 35% (16% to 59%) | 45% | 10% |
| B | 300 mg orally twice daily for 7 days | 20 | 10% (2% to 33%) | 30% | 5% |
| C | 400 mg orally twice daily for 3 days/week for 2 weeks | 20 | 30% (13% to 54%) | 45% | 25% |
| All cycles were 28 days. |
Table 3: Phase III SEAMLESS Trial in Elderly Patients with Newly Diagnosed AML (NCT01303796)
| Arm | Treatment Regimen | N | Median Overall Survival (OS) | Complete Remission (CR) Rate |
| Study Arm | Decitabine in alternating cycles with this compound | 241 | 5.9 months | 16.6% |
| Control Arm | Decitabine monotherapy | 241 | 5.7 months | 10.8% |
| This compound dose: 300 mg orally twice daily for 3 days/week for 2 weeks. |
Experimental Protocols
Detailed methodologies for key experiments to monitor this compound's pharmacodynamics and mechanism of action are provided below.
Protocol 1: Quantification of CNDAC in Human Plasma by HPLC-MS/MS
This protocol is a representative method based on standard procedures for quantifying small molecule drugs and their metabolites in plasma.
1. Objective: To determine the concentration of CNDAC, the active metabolite of this compound, in human plasma samples.
2. Materials:
-
Human plasma (collected in K2EDTA tubes)
-
CNDAC reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled CNDAC or a structurally similar compound.
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
HPLC-MS/MS system (e.g., Agilent 1260 series HPLC coupled with an API 4000 triple quadrupole mass spectrometer)
-
Reversed-phase C18 column (e.g., Phenomenex KINETEX XB-C18, 2.6 µm, 3 x 50 mm)
3. Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in ACN.
-
Gradient Elution: Develop a suitable gradient to separate CNDAC and the IS.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion → product ion) for CNDAC and the IS by infusing standard solutions.
-
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of CNDAC reference standard into blank plasma and processing as described above.
-
Plot the peak area ratio of CNDAC to the IS against the nominal concentration.
-
Determine the concentration of CNDAC in patient samples by interpolation from the calibration curve.
-
Protocol 2: Analysis of DNA Double-Strand Breaks by γH2AX Immunofluorescence
1. Objective: To quantify the formation of DNA DSBs in patient-derived cells (e.g., from bone marrow aspirates or peripheral blood) following this compound administration.
2. Materials:
-
Patient mononuclear cells isolated by density gradient centrifugation.
-
Coverslips or chamber slides.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody (anti-γH2AX).
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade mounting medium.
-
Fluorescence microscope.
3. Procedure:
-
Cell Seeding and Fixation:
-
Adhere isolated cells to coverslips.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS containing 0.05% Tween 20 (PBS-T).
-
Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS-T, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Quantify the number of distinct green foci (γH2AX foci) per nucleus. An increase in the number of foci per cell indicates an increase in DNA DSBs.
-
Protocol 3: Assessment of Cell Cycle Arrest by Flow Cytometry
1. Objective: To determine the cell cycle distribution of cancer cells from patients to assess cell cycle arrest induced by this compound.
2. Materials:
-
Patient-derived cancer cells (e.g., from bone marrow aspirate).
-
Phosphate Buffered Saline (PBS).
-
Fixation Solution: Cold 70% ethanol.
-
Staining Solution: Propidium Iodide (PI) staining buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Flow cytometer.
3. Procedure:
-
Sample Preparation and Fixation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise to 9 mL of cold 70% ethanol.
-
Fix for at least 2 hours (or overnight) at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the red channel (e.g., >600 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with this compound's mechanism of action.
-
Visualizations
Signaling and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound, from oral prodrug to induction of cell death.
Experimental Workflow
The diagram below outlines the workflow for monitoring patient response to this compound treatment in a clinical research setting.
Caption: Workflow for pharmacokinetic and pharmacodynamic monitoring in this compound trials.
References
Application Notes and Protocols: Sapacitabine as a Low-Intensity Therapy in Acute Myeloid Leukemia (AML)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acute Myeloid Leukemia (AML) in elderly patients presents a significant therapeutic challenge, as intensive chemotherapy is often associated with high morbidity and mortality. Sapacitabine, an oral nucleoside analog, has been investigated as a low-intensity treatment option for this patient population. Its favorable toxicity profile and oral bioavailability make it suitable for outpatient administration, a key feature for long-term or continuous therapy regimens.[1][2] This document provides a summary of clinical trial data, experimental protocols for its use, and a description of its mechanism of action.
Mechanism of Action
This compound is a prodrug that is converted to its active metabolite, CNDAC (2'-C-cyano-2'-deoxy-β-D-arabino-pentofuranosylcytosine), following oral administration.[3] CNDAC is then phosphorylated to its triphosphate form and incorporated into DNA. This incorporation does not immediately halt DNA replication. Instead, it leads to the creation of single-strand DNA breaks during subsequent replication, which are then converted to double-strand breaks, ultimately triggering cell cycle arrest, primarily at the G2/M phase, and apoptosis.[3][4] This dual mechanism of interfering with DNA synthesis and inducing cell cycle arrest contributes to its anti-leukemic activity.
Clinical Trial Data Summary
This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, primarily in elderly patients with AML who are not candidates for intensive chemotherapy.
Table 1: this compound Monotherapy Clinical Trials in AML
| Trial Phase | Patient Population | Dosing Regimens Studied | Key Efficacy Outcomes | Reference |
| Phase I | 47 patients with refractory/relapsed acute leukemia or MDS | Escalating doses from 75 mg to 375 mg BID for 7 days, and 375 mg to 475 mg BID for 3 days/week for 2 weeks. | MTDs: 375 mg BID for 7 days and 425 mg BID for 3 days/week for 2 weeks. Overall response rate (ORR): 28% (4 CRs). | |
| Phase II | 105 elderly patients (≥70 years) with untreated or first relapse AML | Arm A: 200 mg BID for 7 days. Arm B: 300 mg BID for 7 days. Arm C: 400 mg BID for 3 days/week for 2 weeks. | 1-year survival rates: Arm A: 35%, Arm B: 10%, Arm C: 30%. ORRs: Arm A: 45%, Arm B: 30%, Arm C: 45%. |
BID: twice daily; CR: Complete Remission; MTD: Maximum Tolerated Dose; MDS: Myelodysplastic Syndromes; ORR: Overall Response Rate.
Table 2: this compound Combination Therapy Clinical Trials in AML
| Trial Phase | Patient Population | Dosing Regimen | Key Efficacy Outcomes | Reference |
| Phase I/II | 46 elderly AML patients | Alternating cycles of decitabine (20 mg/m² IV daily for 5 days) and this compound (300 mg PO BID for 3 days/week for 2 weeks). | Median OS: 8 months. 1-year survival rate: 35%. | |
| Phase III (SEAMLESS) | 482 elderly patients (≥70 years) with newly diagnosed AML | Arm A: this compound (300 mg PO BID for 3 days/week for 2 weeks) in alternating 8-week cycles with decitabine (20 mg/m² IV daily for 5 days). Arm C: Decitabine monotherapy every 4 weeks. | No significant improvement in median OS for the combination arm (5.9 months vs. 5.7 months). In patients with WBC <10 x 10⁹/L, median OS was higher in the combination arm (8.0 vs 5.8 months) and CR rate was improved (21.5% vs 8.6%). |
BID: twice daily; CR: Complete Remission; IV: Intravenous; OS: Overall Survival; PO: Orally; WBC: White Blood Cell count.
Experimental Protocols
The following are generalized protocols based on methodologies reported in clinical trials. These should be adapted for specific research or clinical contexts and conducted under appropriate ethical and regulatory guidelines.
Protocol 1: Administration of this compound as a Single Agent
1. Patient Eligibility:
-
Diagnosis of AML.
-
Age ≥70 years.
-
Not a candidate for or has refused intensive induction chemotherapy.
-
Adequate organ function (renal and hepatic).
-
ECOG performance status of 0-2.
2. Dosing and Administration:
-
Recommended Phase II Dose: 400 mg orally twice daily for 3 consecutive days each week for 2 weeks, administered in 28-day cycles.
-
This compound is supplied as capsules and should be swallowed whole.
-
Prophylactic antiemetics may be considered.
3. Monitoring and Safety:
-
Complete blood counts should be monitored at baseline and regularly throughout treatment.
-
Assess for toxicities, with a focus on gastrointestinal events (diarrhea, neutropenic colitis) and myelosuppression, which were identified as dose-limiting toxicities.
-
Dose adjustments or interruptions may be necessary based on observed toxicities.
4. Efficacy Assessment:
-
Bone marrow aspirates and biopsies should be performed at baseline and as needed to assess response, based on standard criteria for AML (e.g., International Working Group criteria).
Protocol 2: Administration of this compound in Alternating Cycles with Decitabine
1. Patient Eligibility:
-
As per Protocol 1.
2. Dosing and Administration (SEAMLESS Trial Regimen):
-
Cycle 1 (and subsequent odd cycles): Decitabine 20 mg/m² administered as a 1-hour intravenous infusion daily for 5 consecutive days.
-
Cycle 2 (and subsequent even cycles): this compound 300 mg orally twice daily on 3 consecutive days per week for 2 weeks.
-
Each cycle is 8 weeks in duration (one cycle of decitabine followed by one cycle of this compound).
3. Monitoring and Safety:
-
As per Protocol 1, with additional monitoring for toxicities associated with decitabine.
-
Particular attention should be paid to myelosuppression.
4. Efficacy Assessment:
-
As per Protocol 1.
Conclusions and Future Directions
This compound has demonstrated modest activity and a manageable safety profile in elderly patients with AML. While the Phase III SEAMLESS trial did not show a significant overall survival benefit for the alternating combination with decitabine compared to decitabine alone in the overall population, a potential benefit was observed in a subgroup of patients with a lower white blood cell count at baseline. The oral administration of this compound remains an attractive feature for its use in less intensive, and potentially maintenance, therapeutic strategies for AML. Further research is warranted to identify patient populations most likely to benefit from this compound and to explore its role in combination with other novel agents.
References
- 1. The efficacy of this compound in treating patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of a Randomized Phase II Study of Oral this compound in Elderly Patients with Previously Untreated or First Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound phase 1 data published in acute leukemia and myelodysplastic syndromes | Bio Green Med Solution, Inc [investor.bgmsglobal.com]
Application Notes and Protocols for Sapacitabine in Preclinical Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical rationale and findings for combining the novel nucleoside analog sapacitabine with other targeted agents. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the design and execution of similar preclinical studies.
Introduction to this compound and Combination Strategies
This compound is an orally bioavailable prodrug of CNDAC (1-(2-C-cyano-2-deoxy-β-D-arabino-pentofuranosyl)-cytosine). Its mechanism of action involves the incorporation of CNDAC into DNA, leading to the formation of single-strand breaks (SSBs).[1] Upon the next round of DNA replication, these SSBs are converted into double-strand breaks (DSBs), a highly cytotoxic form of DNA damage. This unique mechanism suggests that this compound's efficacy can be enhanced when combined with agents that inhibit DNA damage repair pathways, cell cycle checkpoints, or survival signaling.
Preclinical studies have demonstrated synergistic anti-tumor activity when this compound is combined with a variety of targeted agents, including:
-
PARP Inhibitors: These agents block the repair of single-strand DNA breaks, leading to an accumulation of DNA damage that is exacerbated by this compound.
-
CDK Inhibitors: By modulating the cell cycle, CDK inhibitors can potentiate the effects of DNA-damaging agents like this compound.
-
Checkpoint Kinase (Chk1) Inhibitors: Chk1 is a key regulator of the DNA damage response. Its inhibition can prevent cell cycle arrest and repair, leading to increased cell death in the presence of DNA damage induced by this compound.
-
Other DNA Repair Inhibitors: Agents targeting ATM and DNA-PK, crucial kinases in the DNA damage response, have also shown synergy with this compound.[1]
-
BCL-2 Family Inhibitors: Targeting pro-survival proteins like BCL-2 can lower the threshold for apoptosis induced by this compound.[1]
Data Presentation: In Vitro Antiproliferative Activity
The following tables summarize the quantitative data from preclinical studies on the antiproliferative effects of this compound and its active metabolite, CNDAC, alone and in combination with other targeted agents.
Table 1: IC50 Values of this compound, CNDAC, and Seliciclib in Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | This compound IC50 (µM) | CNDAC IC50 (µM) | Seliciclib IC50 (µM) |
| HCT116 | Colon | 3.1 | 3.2 | 25 |
| COLO205 | Colon | 12 | 14 | 25 |
| HT29 | Colon | 15 | 16 | 25 |
| A549 | Lung | 8 | 9 | 25 |
| NCI-H460 | Lung | 10 | 11 | 25 |
| MCF7 | Breast | 7 | 8 | 25 |
| MDA-MB-231 | Breast | 9 | 10 | 25 |
| LNCaP | Prostate | 6 | 7 | 25 |
| PC3 | Prostate | 11 | 12 | 25 |
| L1210 | Leukemia | 5 | 6 | 25 |
Table 2: Synergistic Combinations of this compound with Targeted Agents in Leukemia and Solid Tumor Models [1]
| Combination Agent Class | Specific Inhibitor(s) | Observed Effect |
| PARP Inhibitor | ABT-888 (Veliparib) | Synergy |
| BCL-2 Inhibitor | ABT-737 | Synergy |
| ATM Inhibitor | KU55933 | Synergy |
| DNA-PK Inhibitors | IC86621, NU7026 | Synergy |
| Chk1 Inhibitors | PF-0477736, SB218078 | Synergy |
Experimental Protocols
In Vitro Studies
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology used to assess the antiproliferative effects of this compound and its combinations.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound, CNDAC, and other targeted agents (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, the combination agent, and the combination of both in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, synergy can be assessed using the Chou-Talalay method to calculate the combination index (CI).
-
2. Cell Cycle Analysis
This protocol is based on the methods used to determine the effect of this compound on the cell cycle.
-
Materials:
-
Cancer cell lines
-
This compound and/or combination agents
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of drugs for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Apoptosis Assay (Annexin V/PI Staining)
This protocol is a standard method to quantify apoptosis induced by drug treatments.
-
Materials:
-
Cancer cell lines
-
This compound and/or combination agents
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the indicated drug concentrations for the desired time period.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
4. Western Blot Analysis
This protocol is used to assess changes in protein expression related to DNA damage, cell cycle, and apoptosis.
-
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for γH2AX, PARP, Caspase-3, Chk1, p-Chk1, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
In Vivo Studies
Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound combinations in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination agent formulated for oral or parenteral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Administer the drugs according to the desired schedule and route of administration. This compound is orally bioavailable.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Analyze the data for tumor growth inhibition and statistical significance between the treatment groups.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Rationale for combining this compound with DNA repair inhibitors.
Caption: Preclinical workflow for evaluating this compound combinations.
References
- 1. This compound has anti-cancer activity in combination with targeted agents & other nucleoside analogs | Bio Green Med Solution, Inc [investor.bgmsglobal.com]
- 2. Antiproliferative effects of this compound (CYC682), a novel 2′-deoxycytidine-derivative, in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phase III Trial of Sapacitabine in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pivotal Phase III clinical trial (SEAMLESS) for Sapacitabine in elderly patients with newly diagnosed Acute Myeloid Leukemia (AML). The included protocols and data are intended to offer comprehensive insights for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.
Introduction
Acute Myeloid Leukemia (AML) is a life-threatening malignancy of the bone marrow and blood. For elderly patients who are often ineligible for intensive induction chemotherapy, the prognosis remains poor, highlighting the urgent need for effective and well-tolerated treatment options.[1][2][3] this compound, an oral nucleoside analog, was investigated in the SEAMLESS trial to address this unmet medical need.[1][4] This document outlines the design, protocols, and outcomes of this significant clinical investigation.
Mechanism of Action
This compound is a prodrug that is converted in the body to its active metabolite, CNDAC (2'-C-cyano-2'-deoxy-β-D-arabino-pentafuranosylcytosine). CNDAC is a nucleoside analog that, after phosphorylation to its triphosphate form, is incorporated into DNA during replication. Unlike other nucleoside analogs, it does not immediately terminate chain elongation. Instead, a subsequent rearrangement of the nucleotide leads to a single-strand DNA break. If unrepaired, these single-strand breaks are converted to double-strand breaks during the next round of DNA replication, ultimately triggering cell cycle arrest, primarily at the G2/M phase, and apoptosis.
Phase III SEAMLESS Trial Design
The SEAMLESS study was a randomized, open-label, multicenter Phase III trial designed to evaluate the efficacy and safety of this compound in combination with decitabine compared to decitabine alone in elderly patients with newly diagnosed AML.
Patient Population
The trial enrolled patients who were 70 years of age or older with newly diagnosed AML and were not candidates for or had declined standard intensive induction chemotherapy.
Randomization and Treatment Arms
A total of 482 patients were randomized in a 1:1 ratio to one of two treatment arms.
-
Arm A (Experimental Arm): Patients received alternating cycles of decitabine and this compound.
-
Arm C (Control Arm): Patients received decitabine monotherapy.
Randomization was stratified by the presence of antecedent myelodysplastic syndromes (MDS) or myeloproliferative neoplasms (MPN), peripheral white blood cell (WBC) count (<10 x 10⁹/L vs. ≥10 x 10⁹/L), and bone marrow blast percentage (<50% vs. ≥50%).
Experimental Protocols
Inclusion Criteria
-
Newly diagnosed AML according to World Health Organization (WHO) classification.
-
Age ≥ 70 years.
-
Considered not suitable for or refused intensive induction chemotherapy.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
-
Adequate renal and hepatic function.
-
Ability to swallow capsules.
Exclusion Criteria
-
Acute promyelocytic leukemia (APL) subtype.
-
Known central nervous system (CNS) involvement by leukemia.
-
Prior treatment with hypomethylating agents for antecedent MDS or MPN.
-
Uncontrolled intercurrent illness.
Treatment Regimens
-
Arm A (Alternating Cycles):
-
Odd Cycles (e.g., 1, 3, 5...): Decitabine 20 mg/m² administered as a 1-hour intravenous infusion daily for 5 consecutive days, every 8 weeks.
-
Even Cycles (e.g., 2, 4, 6...): this compound 300 mg administered orally twice daily for 3 consecutive days per week for 2 weeks, every 8 weeks.
-
-
Arm C (Control):
-
Decitabine 20 mg/m² administered as a 1-hour intravenous infusion daily for 5 consecutive days, every 4 weeks.
-
Endpoint Evaluation
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Rates of complete remission (CR), CR with incomplete platelet recovery (CRp), partial remission (PR), hematologic improvement, and stable disease, along with their durations, transfusion requirements, number of hospitalized days, and 1-year survival.
Results
The SEAMLESS trial did not meet its primary endpoint of a statistically significant improvement in overall survival for the combination arm compared to decitabine monotherapy.
Patient Demographics and Baseline Characteristics
| Characteristic | Arm A (Decitabine + this compound) (n=241) | Arm C (Decitabine) (n=241) |
| Median Age (years) | 77 | 77 |
| De novo AML | 66% | 66% |
| Secondary AML | 34% | 34% |
| WBC ≥10,000/µL | 33% | 33% |
| Unfavorable Cytogenetics | 40% | 40% |
Data compiled from multiple sources indicating well-balanced arms.
Efficacy Outcomes
| Endpoint | Arm A (Decitabine + this compound) | Arm C (Decitabine) | P-value |
| Median Overall Survival (OS) | 5.9 months | 5.7 months | 0.8902 |
| Complete Remission (CR) Rate | 16.6% | 10.8% | 0.1468 |
Data from the primary analysis of the SEAMLESS trial.
Subgroup Analysis (WBC < 10 x 10⁹/L)
A pre-specified subgroup analysis suggested a potential benefit for the combination therapy in patients with a baseline white blood cell count of less than 10 x 10⁹/L.
| Endpoint (WBC < 10 x 10⁹/L) | Arm A (Decitabine + this compound) (n≈160) | Arm C (Decitabine) (n≈161) | P-value |
| Median Overall Survival (OS) | 8.0 months | 5.8 months | 0.145 |
| Complete Remission (CR) Rate | 21.5% | 8.6% | 0.0017 |
Note: These subgroup findings are exploratory and require prospective confirmation.
Safety and Tolerability
The combination of this compound and decitabine was generally well-tolerated. The most common Grade 3 or higher adverse events included thrombocytopenia, anemia, neutropenia, febrile neutropenia, pneumonia, and sepsis.
Conclusion
The regimen of alternating cycles of this compound and decitabine did not demonstrate a statistically significant improvement in overall survival compared to decitabine monotherapy in the overall population of elderly patients with newly diagnosed AML. However, the combination was active and showed an improved complete remission rate. Subgroup analyses suggest that patients with a lower baseline white blood cell count may derive a benefit from this combination therapy, a hypothesis that warrants further investigation. The oral administration of this compound remains a convenient feature for this patient population.
References
- 1. Results of a Randomized Phase 3 Study of Oral this compound in Elderly Patients with Newly Diagnosed Acute Myeloid Leukemia (“SEAMLESS”) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of this compound: potential for the treatment of newly diagnosed acute myeloid leukemia in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of this compound in treating patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of a randomized phase 3 study of oral this compound in elderly patients with newly diagnosed acute myeloid leukemia (SEAMLESS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Patient Response to Sapacitabine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapacitabine is an orally bioavailable nucleoside analog prodrug that holds promise in the treatment of various hematological malignancies and solid tumors.[1] Its active metabolite, 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC), exerts its cytotoxic effects through a unique dual mechanism of action.[2][3][4] CNDAC is incorporated into DNA during replication, leading to the formation of single-strand breaks (SSBs).[3] In the subsequent S-phase, these SSBs are converted into more lethal double-strand breaks (DSBs), ultimately inducing G2/M phase cell cycle arrest and apoptosis.
The efficacy of this compound is intrinsically linked to the cellular DNA damage response (DDR) and repair pathways. Notably, the homologous recombination (HR) pathway is critical for the repair of CNDAC-induced DSBs. This suggests that tumors with deficiencies in HR repair may exhibit heightened sensitivity to this compound, presenting a potential avenue for patient stratification and personalized medicine.
These application notes provide a comprehensive overview of key methodologies to monitor patient response to this compound treatment, focusing on pharmacodynamic markers of DNA damage and cell cycle perturbation. The included protocols are intended to guide researchers in the quantitative assessment of this compound's biological effects.
Key Pharmacodynamic Markers and Monitoring Strategies
To effectively monitor patient response to this compound, a multi-faceted approach targeting different aspects of its mechanism of action is recommended. The following table summarizes key markers, corresponding assays, and their clinical relevance.
| Biomarker Category | Specific Marker | Assay | Sample Type | Clinical Relevance |
| Target Engagement | CNDAC Levels | LC-MS/MS | Plasma | To confirm systemic exposure to the active metabolite and assess pharmacokinetics. |
| DNA Damage | DNA Single and Double Strand Breaks | Comet Assay (Single Cell Gel Electrophoresis) | Peripheral Blood Mononuclear Cells (PBMCs), Tumor Biopsy | To quantify the primary mechanism of drug action; higher levels of DNA damage may correlate with better response. |
| DNA Double-Strand Breaks | γH2AX Immunofluorescence Staining | PBMCs, Tumor Biopsy, Circulating Tumor Cells (CTCs) | A specific marker for DSBs, the key lethal lesion induced by this compound. Foci formation indicates activation of the DNA damage response. | |
| Cell Cycle Perturbation | G2/M Arrest | Flow Cytometry (Propidium Iodide Staining) | PBMCs, Bone Marrow Aspirate, Tumor Biopsy | To measure the direct downstream effect of this compound-induced DNA damage on cell cycle progression. |
| Predictive Biomarker | Homologous Recombination Deficiency (HRD) Status | Next-Generation Sequencing (NGS) of HR-related genes (e.g., BRCA1/2), Genomic Scar Assays | Tumor Biopsy | To identify patients with tumors deficient in DNA repair who are more likely to respond to this compound. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and DNA Damage Response
This compound treatment initiates a cascade of cellular events, beginning with its conversion to the active metabolite CNDAC, followed by DNA incorporation and damage, which in turn activates DNA damage response pathways and cell cycle checkpoints.
Experimental Workflow for Patient Monitoring
A typical workflow for monitoring patient response to this compound would involve the collection of patient samples at baseline and at various time points during treatment to assess the key pharmacodynamic markers.
Experimental Protocols
Protocol 1: Quantification of CNDAC in Human Plasma using LC-MS/MS
Objective: To determine the concentration of the active metabolite CNDAC in patient plasma.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
CNDAC analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled CNDAC)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or well.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A suitable gradient to separate CNDAC from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for CNDAC and the IS.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of CNDAC standard spiked into blank plasma.
-
Calculate the peak area ratio of CNDAC to the IS.
-
Determine the concentration of CNDAC in patient samples by interpolating from the calibration curve.
-
Protocol 2: Assessment of DNA Damage using the Alkaline Comet Assay
Objective: To quantify DNA single- and double-strand breaks in single cells.
Materials:
-
CometAssay® Kit (or individual reagents)
-
Low melting point agarose (LMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline unwinding and electrophoresis buffer (pH > 13)
-
DNA stain (e.g., SYBR® Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Combine cells with molten LMPA at a 1:10 ratio (v/v).
-
Pipette the cell/agarose mixture onto a CometSlide™.
-
Allow to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Immerse slides in pre-chilled Lysis Solution for 30-60 minutes at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse slides in alkaline buffer for 20-40 minutes at room temperature in the dark to allow for DNA unwinding.
-
Perform electrophoresis in the same buffer at ~1 V/cm for 20-30 minutes.
-
-
Staining and Visualization:
-
Gently rinse slides with neutralization buffer.
-
Stain with a fluorescent DNA dye.
-
Visualize comets using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images of at least 50-100 comets per sample.
-
Use image analysis software to quantify the percentage of DNA in the comet tail, tail length, and tail moment. An increase in these parameters indicates a higher level of DNA damage.
-
Protocol 3: Detection of DNA Double-Strand Breaks by γH2AX Immunofluorescence Staining
Objective: To visualize and quantify DNA double-strand breaks through the detection of γH2AX foci.
Materials:
-
PBMCs or cultured cells
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor® 488)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Fixation:
-
Adhere cells to coverslips or slides.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto slides with antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Count the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DSBs.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the proportion of cells in different phases of the cell cycle.
Materials:
-
Cell suspension (e.g., PBMCs, bone marrow aspirate)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events.
-
Use software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of this compound's effect.
-
Quantitative Data from Clinical Trials
The following tables summarize representative data from clinical trials of this compound. While direct correlations with the aforementioned biomarkers are not always explicitly stated in publications, these data provide a clinical context for response.
Table 1: Phase I Study of this compound in Acute Leukemia and Myelodysplastic Syndrome (MDS)
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Overall Response Rate (ORR) | Complete Remission (CR) |
| Twice daily for 7 days | 375 mg | 28% | 4 patients |
| Twice daily for 3 days (Days 1-3 & 8-10) | 425 mg | 28% | 4 patients |
Data adapted from a Phase I study in patients with relapsed/refractory acute leukemia and MDS.
Table 2: SEAMLESS Phase III Study in Elderly Patients with Newly Diagnosed AML
| Treatment Arm | Median Overall Survival (OS) | Complete Remission (CR) Rate |
| This compound + Decitabine | 5.9 months | 16.6% |
| Decitabine alone | 5.7 months | 10.8% |
Data from the SEAMLESS study in patients aged ≥70 years with newly diagnosed AML. A subgroup analysis suggested a potential benefit in patients with baseline white blood cell counts <10 x 10⁹/L.
Conclusion
Monitoring patient response to this compound requires a comprehensive approach that integrates pharmacokinetic and pharmacodynamic assessments. The protocols outlined in these application notes provide a framework for quantifying the on-target effects of this compound, including the induction of DNA damage and cell cycle arrest. Furthermore, the identification of predictive biomarkers, such as HRD status, holds the potential to guide patient selection and optimize therapeutic outcomes. The continued investigation and correlation of these biomarkers with clinical response in well-designed clinical trials will be crucial for the successful development and application of this compound in the clinic.
References
Determining Sapacitabine Sensitivity in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapacitabine (CYC682, CS-682) is an orally bioavailable nucleoside analog prodrug that has demonstrated significant antitumor activity in preclinical and clinical studies. Following administration, this compound is converted to its active metabolite, 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC). The unique mechanism of action of CNDAC involves its incorporation into DNA during replication, leading to the formation of single-strand breaks (SSBs). In the subsequent S-phase of the cell cycle, these SSBs are converted into lethal double-strand breaks (DSBs), ultimately triggering cell cycle arrest, predominantly at the G2/M phase, and apoptosis.[1][2][3]
The repair of CNDAC-induced DSBs is critically dependent on the Homologous Recombination (HR) pathway.[3][4] Consequently, cancer cells with deficiencies in HR repair components, such as BRCA1/2, are expected to exhibit heightened sensitivity to this compound. This provides a strong rationale for evaluating this compound sensitivity in various cancer cell lines to identify patient populations that may derive the most benefit from this therapeutic agent.
These application notes provide detailed protocols for key in vitro assays to determine the sensitivity of cancer cell lines to this compound.
Data Presentation: this compound and CNDAC In Vitro Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its active metabolite CNDAC in a panel of human cancer cell lines, providing a comparative measure of their antiproliferative activity.
| Cell Line | Cancer Type | This compound IC50 (µM) | CNDAC IC50 (µM) |
| HCT116 | Colon | 3 ± 0.6 | 10 ± 1.5 |
| HT29 | Colon | 12 ± 2.1 | 25 ± 4.2 |
| COLO205 | Colon | 8 ± 1.1 | 18 ± 3.0 |
| HCC2998 | Colon | 15 ± 2.5 | 30 ± 5.1 |
| MCF7 | Breast | 25 ± 3.8 | 55 ± 8.3 |
| MDA-MB-435 | Breast | 67 ± 14 | >100 |
| OVCAR3 | Ovarian | 7 ± 1.2 | 15 ± 2.8 |
| IGROV1 | Ovarian | 10 ± 1.9 | 22 ± 4.1 |
| HOP62 | Lung | 9 ± 1.5 | 20 ± 3.5 |
| HOP92 | Lung | 18 ± 3.2 | 40 ± 7.0 |
Data extracted from Serova M, et al. Br J Cancer. 2007.
Signaling and Experimental Workflow Diagrams
This compound Mechanism of Action and DNA Damage Response
Caption: this compound is converted to CNDAC, leading to DNA double-strand breaks and cell death, particularly in cells with deficient homologous recombination repair.
Experimental Workflow for Determining this compound Sensitivity
Caption: A streamlined workflow for assessing this compound's effect on cancer cell lines, from preparation to data analysis and sensitivity determination.
Experimental Protocols
Cell Proliferation/Viability Assays (MTT and SRB)
These assays are rapid, colorimetric methods to assess the effect of this compound on cell proliferation and viability, allowing for the determination of the IC50 value.
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
b. Sulforhodamine B (SRB) Assay
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 value.
Clonogenic Survival Assay
Principle: This assay assesses the ability of single cells to undergo unlimited division and form colonies after treatment with this compound. It is considered the gold standard for measuring long-term cytotoxic effects.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the cancer cell line.
-
Cell Seeding: Seed a precise number of cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency and expected toxicity) into 6-well plates or 60 mm dishes.
-
Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution (3:1), and then stain with 0.5% crystal violet in methanol.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment concentration. Plot the surviving fraction against the this compound concentration on a log-linear scale to generate a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique uses a fluorescent dye that stoichiometrically binds to DNA (e.g., propidium iodide, PI) to quantify the DNA content of individual cells. This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or appropriate culture dishes and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the sensitivity of cancer cell lines to this compound. By employing a combination of short-term viability assays, long-term survival assays, and cell cycle analysis, researchers can gain a comprehensive understanding of this compound's cytotoxic and cytostatic effects. This information is crucial for identifying responsive cancer types, elucidating mechanisms of resistance, and guiding the clinical development of this promising anticancer agent.
References
- 1. Antiproliferative effects of this compound (CYC682), a novel 2'-deoxycytidine-derivative, in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative effects of this compound (CYC682), a novel 2′-deoxycytidine-derivative, in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Managing dose-limiting toxicities of Sapacitabine
Welcome to the technical support center for Sapacitabine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the dose-limiting toxicities associated with this oral nucleoside analog. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data from clinical studies to support your research.
Troubleshooting Guides
This section provides practical guidance for identifying and managing the primary dose-limiting toxicities of this compound: myelosuppression and gastrointestinal toxicity.
Issue: Unexpected or Severe Myelosuppression
Myelosuppression, particularly neutropenia, is a common dose-limiting toxicity of this compound, especially in studies involving solid tumors.[1][2]
Troubleshooting Steps:
-
Confirm Dosing and Schedule: Verify the administered dose and schedule of this compound against the experimental plan. Doses exceeding the maximum tolerated dose (MTD) identified in clinical trials are likely to induce severe myelosuppression.
-
Assess Hematological Parameters: Conduct regular complete blood counts (CBC) with differential to monitor absolute neutrophil count (ANC), platelet count, and hemoglobin levels. (See Experimental Protocol 1: Monitoring Hematological Toxicity).
-
Grade Toxicity: Use the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE) v5.0 to grade the severity of hematological toxicities. This will guide dose modification strategies.
-
Implement Dose Modifications: Based on the grade of toxicity, consider dose reductions or interruptions as outlined in the tables below.
Table 1: NCI-CTCAE v5.0 Grading for Key Hematological Toxicities
| Adverse Event | Grade 1 | Grade 2 | Grade 3 | Grade 4 | Grade 5 |
| Anemia | Hb | Hb <10.0 - 8.0 g/dL | Hb <8.0 g/dL; transfusion indicated | Life-threatening consequences; urgent intervention indicated | Death |
| Neutropenia | ANC | ANC <1500 - 1000/mm³ | ANC <1000 - 500/mm³ | ANC <500/mm³ | Death |
| Thrombocytopenia | Platelets | Platelets <75,000 - 50,000/mm³ | Platelets <50,000 - 25,000/mm³ | Platelets <25,000/mm³ | Death |
LLN = Lower Limit of Normal; Hb = Hemoglobin; ANC = Absolute Neutrophil Count
Table 2: Recommended Dose Adjustments for Hematological Toxicity
| Toxicity Grade (NCI-CTCAE v5.0) | Recommended Action |
| Grade 3 | Interrupt this compound treatment until toxicity resolves to ≤ Grade 2. Restart at a reduced dose (e.g., by 50 mg twice daily). |
| Grade 4 | Interrupt this compound treatment until toxicity resolves to ≤ Grade 2. Restart at a significantly reduced dose (e.g., by 100 mg twice daily). Consider discontinuation if toxicity recurs. |
Note: These are general recommendations. Specific dose modifications should be guided by the experimental protocol and institutional guidelines.
Issue: Significant Gastrointestinal Toxicity
In clinical trials involving patients with acute leukemia and myelodysplastic syndromes, gastrointestinal toxicities such as diarrhea, nausea, and vomiting were dose-limiting.[3]
Troubleshooting Steps:
-
Verify Dosing Regimen: As with myelosuppression, confirm the dose and schedule of this compound. Higher doses and continuous daily schedules have been associated with increased gastrointestinal side effects.
-
Systematic Symptom Assessment: Utilize a standardized assessment tool to grade the severity of nausea, vomiting, and diarrhea. (See Experimental Protocol 2: Assessment of Gastrointestinal Toxicity).
-
Grade Toxicity: Use NCI-CTCAE v5.0 to grade the severity of gastrointestinal adverse events.
-
Implement Management Strategies: For mild to moderate toxicities, supportive care measures are often sufficient. For severe toxicities, dose modifications are necessary.
Table 3: NCI-CTCAE v5.0 Grading for Key Gastrointestinal Toxicities
| Adverse Event | Grade 1 | Grade 2 | Grade 3 | Grade 4 | Grade 5 |
| Diarrhea | Increase of <4 stools/day over baseline | Increase of 4-6 stools/day over baseline | Increase of ≥7 stools/day over baseline; hospitalization indicated | Life-threatening consequences; urgent intervention indicated | Death |
| Nausea | Loss of appetite without alteration in eating habits | Oral intake decreased without significant weight loss | Inadequate oral intake; IV fluids indicated | Life-threatening consequences | Death |
| Vomiting | 1-2 episodes in 24h | 3-5 episodes in 24h | ≥6 episodes in 24h; IV fluids indicated | Life-threatening consequences | Death |
Table 4: Recommended Dose Adjustments for Gastrointestinal Toxicity
| Toxicity Grade (NCI-CTCAE v5.0) | Recommended Action |
| Grade 2 (persistent) | Consider a dose reduction of 50 mg twice daily for frail subjects. |
| Grade 3-4 | Interrupt this compound treatment until toxicity resolves to ≤ Grade 1. Restart at a reduced dose (e.g., by 50 mg twice daily). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable prodrug of CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine).[4] It has a dual mechanism of action. After being incorporated into DNA, its active metabolite, CNDAC, induces single-strand breaks.[4] When the cell enters a second S-phase, these single-strand breaks are converted into double-strand breaks. This compound also causes cell cycle arrest, primarily at the G2/M phase.
Q2: What are the primary dose-limiting toxicities (DLTs) of this compound?
A2: The DLTs of this compound are dependent on the patient population and dosing schedule. In phase I studies with solid tumors, myelosuppression (specifically neutropenia) was the primary DLT. In studies involving patients with acute leukemia and myelodysplastic syndrome, gastrointestinal toxicities (such as diarrhea, nausea, and vomiting) were dose-limiting.
Q3: What is the recommended dose of this compound?
A3: The recommended Phase II dose varies by dosing schedule. For a 7-day continuous schedule, 325 mg twice daily has been recommended to minimize toxicity. For a split schedule (3 days on, 4 days off, for two weeks), 425 mg twice daily has been used. The maximum tolerated doses (MTDs) were found to be 375 mg twice daily for the 7-day schedule and 425 mg twice daily for the split schedule, with gastrointestinal toxicities being dose-limiting at these levels.
Q4: How should this compound toxicities be managed?
A4: Management of this compound toxicities primarily involves dose modification. For Grade 3 or 4 hematological or non-hematological toxicities, treatment should be interrupted until the toxicity resolves to Grade 1 or baseline. Upon resolution, treatment can be resumed at a reduced dose. For persistent Grade 2 toxicities in frail subjects, a dose reduction may also be considered.
Q5: Are there any known drug interactions with this compound?
A5: Specific drug-drug interaction studies are limited in the provided search results. However, as with any cytotoxic agent, co-administration with other myelosuppressive or gastrointestinally toxic agents may exacerbate the side effects of this compound. Caution should be exercised when combining this compound with other therapies.
Experimental Protocols
Experimental Protocol 1: Monitoring Hematological Toxicity
Objective: To quantitatively assess the hematological toxicity of this compound in a research setting.
Methodology:
-
Sample Collection: Collect approximately 2-3 mL of whole blood via venipuncture into a tube containing K2-EDTA as an anticoagulant. Invert the tube 8-10 times to ensure proper mixing and prevent coagulation.
-
Sample Handling and Storage:
-
Analyze fresh samples whenever possible.
-
If immediate analysis is not possible, store samples at 2-8°C for up to 24 hours.
-
Allow refrigerated samples to return to room temperature for at least 30 minutes before analysis.
-
-
Instrumentation: Utilize an automated hematology analyzer (e.g., Sysmex XN-series, Beckman Coulter DxH series) for a complete blood count (CBC) with a 5-part white blood cell (WBC) differential.
-
Analysis:
-
Follow the manufacturer's standard operating procedure for the specific hematology analyzer.
-
The analyzer will provide quantitative data for the following key parameters:
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Platelet (PLT) count
-
-
-
Data Recording and Grading:
-
Record all hematological parameters at baseline and at regular intervals during and after this compound administration (e.g., weekly).
-
Grade the severity of any observed cytopenias using the NCI-CTCAE v5.0 criteria (see Table 1).
-
Experimental Protocol 2: Assessment of Gastrointestinal Toxicity
Objective: To systematically assess and grade the severity of this compound-induced gastrointestinal toxicities.
Methodology:
-
Patient-Reported Outcome (PRO) Questionnaires:
-
Administer a validated questionnaire at baseline and at regular intervals (e.g., daily or weekly) to capture the subject's experience with nausea, vomiting, and diarrhea.
-
The questionnaire should assess the frequency, severity, and impact on daily activities for each symptom.
-
-
Clinical Assessment:
-
Diarrhea:
-
Record the number of loose or watery stools per day compared to the subject's baseline bowel habits.
-
Assess for associated symptoms such as abdominal cramping, dehydration (e.g., orthostatic hypotension, decreased urine output), and electrolyte imbalances.
-
-
Nausea and Vomiting:
-
Quantify the number of vomiting episodes per 24-hour period.
-
Assess the severity of nausea using a visual analog scale (VAS) or a numerical rating scale (NRS).
-
Evaluate the impact on oral intake and nutritional status.
-
-
-
Physical Examination:
-
Perform a focused physical examination to assess for signs of dehydration (e.g., dry mucous membranes, poor skin turgor) and abdominal tenderness.
-
-
Data Recording and Grading:
-
Document all findings in the subject's research record.
-
Grade the severity of diarrhea, nausea, and vomiting using the NCI-CTCAE v5.0 criteria (see Table 3).
-
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound leading to DNA damage and cell cycle arrest.
Caption: Workflow for the management of this compound-induced toxicities.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase I clinical and pharmacokinetic study of oral this compound in patients with acute leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Sapacitabine Therapy: A Technical Support Center for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing and troubleshooting common adverse events associated with Sapacitabine therapy in a research setting. The following sections offer a comprehensive overview of frequently encountered toxicities, protocols for their assessment, and guidance on their management.
I. Common Adverse Events Associated with this compound
This compound, a nucleoside analog prodrug, and its active metabolite, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine), are known to induce a range of adverse events, primarily due to their mechanism of action involving DNA damage in rapidly dividing cells. The most commonly observed toxicities are hematological and gastrointestinal.
Data Presentation: Summary of Grade 3-4 Adverse Events
The following table summarizes the incidence of Grade 3-4 adverse events from a randomized Phase II study of oral this compound in elderly patients with acute myeloid leukemia (AML). The study evaluated three different dosing schedules.
| Adverse Event | Arm A (200 mg BID, 7 days) (n=40) | Arm B (300 mg BID, 7 days) (n=20) | Arm C (400 mg BID, 3 days/week for 2 weeks) (n=45) |
| Hematological | |||
| Anemia | 8 (20%) | 12 (60%) | 15 (33%) |
| Neutropenia | 14 (35%) | 10 (50%) | 11 (24%) |
| Thrombocytopenia | 24 (60%) | 12 (60%) | 22 (49%) |
| Febrile Neutropenia | 16 (40%) | 9 (45%) | 22 (49%) |
| Non-Hematological | |||
| Pneumonia | 7 (18%) | 5 (25%) | 10 (22%) |
Data sourced from a randomized phase II study in elderly patients with AML.[1][2][3]
II. Troubleshooting Guides & FAQs
This section provides a question-and-answer format to directly address specific issues researchers might encounter during their experiments with this compound.
Hematological Adverse Events
Q1: We are observing a significant drop in peripheral blood counts in our animal models treated with this compound. What is the expected pattern of myelosuppression?
A1: Myelosuppression is the most common dose-limiting toxicity of this compound.[4] As a nucleoside analog that disrupts DNA synthesis, its cytotoxic effects are most pronounced in rapidly proliferating cells, such as hematopoietic progenitor cells in the bone marrow. Therefore, a decrease in neutrophils (neutropenia), platelets (thrombocytopenia), and red blood cells (anemia) is an expected consequence of treatment.[1] The nadir (lowest point) of blood counts typically occurs within the first few weeks of a treatment cycle. Close monitoring of complete blood counts (CBCs) is crucial.
Q2: How can we manage and mitigate severe neutropenia in our preclinical studies?
A2: In a research setting, managing severe neutropenia involves careful dose scheduling and potentially the use of supportive care agents. Consider the following:
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Dose and Schedule Modification: If severe neutropenia is observed, consider reducing the dose or altering the treatment schedule (e.g., introducing drug-free holidays) in subsequent experimental cohorts to allow for bone marrow recovery.
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Prophylactic Antibiotics: For animals developing severe neutropenia, prophylactic administration of broad-spectrum antibiotics can be considered to prevent opportunistic infections, a common complication known as febrile neutropenia.
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Colony-Stimulating Factors (CSFs): In some instances, the use of granulocyte colony-stimulating factor (G-CSF) can be explored to stimulate the production of neutrophils and shorten the duration of severe neutropenia.
Q3: What are the critical parameters to monitor for hematological toxicity?
A3: Regular monitoring of the following parameters via complete blood count (CBC) with differential is essential:
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Absolute Neutrophil Count (ANC): To assess the risk of infection.
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Platelet Count: To evaluate the risk of bleeding.
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Hemoglobin/Hematocrit: To monitor for anemia.
Monitoring should be performed at baseline, during treatment, and during the recovery phase. The frequency of monitoring should be increased around the expected nadir.
Gastrointestinal Adverse Events
Q4: Our animals are experiencing significant diarrhea following this compound administration. What is the underlying cause and how can we manage it?
A4: Gastrointestinal toxicities, including diarrhea, nausea, and vomiting, are common with this compound treatment. This is due to the damaging effect of the drug on the rapidly dividing epithelial cells lining the gastrointestinal tract. Management strategies in a preclinical setting can include:
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Supportive Care: Ensure animals have adequate hydration and nutritional support. Anti-diarrheal agents may be considered, but their impact on the experimental outcomes should be carefully evaluated.
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Dose Adjustment: Similar to hematological toxicities, reducing the dose or modifying the schedule of this compound administration can alleviate the severity of diarrhea.
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Histopathological Analysis: At the end of the study, conducting a histopathological examination of the gastrointestinal tract can provide valuable insights into the extent of mucosal damage.
Q5: How can we quantitatively assess gastrointestinal toxicity in our studies?
A5: Beyond clinical observation of stool consistency and frequency, you can implement the following:
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Body Weight Monitoring: A significant decrease in body weight can be an indicator of severe gastrointestinal toxicity.
-
Scoring Systems: Utilize a standardized scoring system to grade the severity of diarrhea based on stool consistency.
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Histopathology: As mentioned, microscopic examination of intestinal tissue can provide a quantitative measure of damage, such as villus blunting, crypt loss, and inflammatory cell infiltration.
III. Experimental Protocols
While specific, detailed protocols may vary between laboratories and experimental models, the following outlines the key methodologies for monitoring common adverse events associated with this compound.
Protocol 1: Monitoring Hematological Toxicity
Objective: To assess the myelosuppressive effects of this compound in a preclinical model.
Methodology:
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample from each animal via an appropriate method (e.g., tail vein, saphenous vein).
-
Complete Blood Count (CBC) Analysis: Perform a CBC with differential analysis on the collected blood samples to determine baseline values for:
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White Blood Cell (WBC) count
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Absolute Neutrophil Count (ANC)
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Platelet count
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Hemoglobin and Hematocrit
-
-
Treatment Administration: Administer this compound according to the planned dosing schedule.
-
Serial Blood Monitoring: Collect blood samples at predetermined time points throughout the treatment and recovery periods. The frequency should be highest around the expected nadir (e.g., daily or every other day).
-
Data Analysis:
-
Plot the mean counts for each parameter over time for both treatment and control groups.
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Determine the nadir for each parameter in the treatment group.
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Statistically compare the blood counts between the treatment and control groups at each time point.
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Grade the severity of cytopenias based on a preclinical adaptation of the Common Terminology Criteria for Adverse Events (CTCAE).
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Protocol 2: Assessment of Gastrointestinal Toxicity
Objective: To evaluate the gastrointestinal side effects of this compound in a preclinical model.
Methodology:
-
Daily Clinical Observations:
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Monitor and record the body weight of each animal daily.
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Visually inspect and score the stool consistency daily using a standardized scale (e.g., 0=normal, 1=soft, 2=diarrhea).
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Observe for any signs of nausea or vomiting (if applicable to the animal model).
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect sections of the small and large intestines.
-
Histopathological Analysis:
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Fix the intestinal tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should blindly score the sections for a range of parameters, including:
-
Villus length and morphology
-
Crypt depth and integrity
-
Epithelial necrosis and ulceration
-
Inflammatory cell infiltration
-
-
-
Data Analysis:
-
Compare the changes in body weight and diarrhea scores between the treatment and control groups.
-
Statistically analyze the histopathological scores to quantify the degree of intestinal damage.
-
IV. Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced DNA Damage
This compound is a prodrug that is converted to its active metabolite, CNDAC. CNDAC is incorporated into DNA during replication, leading to single-strand breaks (SSBs). In the subsequent S-phase, these SSBs are converted to double-strand breaks (DSBs), which ultimately trigger cell cycle arrest and apoptosis.
Caption: Mechanism of this compound-induced DNA damage and cell death.
Experimental Workflow for Monitoring Adverse Events
The following diagram illustrates a logical workflow for monitoring and managing adverse events in a preclinical study involving this compound.
Caption: Workflow for adverse event monitoring in preclinical this compound studies.
References
Technical Support Center: Sapacitabine Resistance in Leukemia
Welcome to the technical support center for researchers investigating the mechanisms of resistance to Sapacitabine in leukemia cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
General
Q1: What is the established mechanism of action for this compound?
A1: this compound is an orally bioavailable prodrug of 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC).[1][2][3] After administration, this compound is converted to its active form, CNDAC, which is then phosphorylated intracellularly to CNDAC-triphosphate.[4] This active metabolite is incorporated into DNA during replication.[4] The presence of CNDAC in the DNA leads to the formation of single-strand breaks (SSBs). When the cell attempts a second round of DNA replication, these SSBs are converted into lethal double-strand breaks (DSBs), triggering cell cycle arrest and apoptosis.
Resistance Mechanisms
Q2: My leukemia cell line is showing resistance to this compound. What are the most likely mechanisms?
A2: The primary mechanism of resistance to this compound is the efficient repair of drug-induced DNA damage. Key pathways involved are:
-
Homologous Recombination (HR): This is the major pathway for repairing the lethal double-strand breaks (DSBs) caused by CNDAC. Cells with a proficient HR pathway can effectively repair the damage and survive. Key proteins in this pathway include ATM, Rad51D, XRCC3, and BRCA2.
-
Transcription-Coupled Nucleotide Excision Repair (TC-NER): This pathway is involved in the repair of the initial single-strand breaks (SSBs) induced by CNDAC.
Other potential mechanisms include:
-
Altered Drug Metabolism:
-
Reduced Deoxycytidine Kinase (dCK) activity: dCK is essential for the initial phosphorylation of CNDAC to its active form. Low dCK levels can lead to insufficient activation of the drug.
-
Increased SAMHD1 activity: The enzyme SAMHD1 can dephosphorylate CNDAC triphosphate, inactivating it and thus mediating intrinsic resistance.
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound or CNDAC out of the cell, reducing its intracellular concentration.
-
Defects in Apoptotic Pathways: Alterations in apoptosis signaling, such as the upregulation of anti-apoptotic proteins like BCL-2, can prevent drug-induced cell death.
Q3: Is cross-resistance with other nucleoside analogs, like cytarabine (Ara-C), expected?
A3: Not necessarily. While there can be some overlap in resistance mechanisms, such as reduced dCK activity, this compound has a unique mechanism of action that distinguishes it from other nucleoside analogs. The repair of CNDAC-induced DNA damage is highly dependent on the Homologous Recombination (HR) pathway, which is not a major repair mechanism for damage caused by cytarabine or gemcitabine. Therefore, this compound may still be effective in cells that have developed resistance to cytarabine.
Troubleshooting Guides
Experimental Assays
Problem: Inconsistent IC50 values for this compound in clonogenic assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent and optimal cell seeding density. High density can lead to nutrient depletion and altered cell cycle, affecting drug sensitivity. |
| Drug Exposure Time | Strictly adhere to the planned drug exposure time. This compound's mechanism involves progression through two S-phases, so timing is critical. |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct, uncontaminated cell line. |
| Drug Stability | Prepare fresh drug solutions for each experiment. This compound and CNDAC may degrade over time in solution. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination, as it can significantly alter cellular response to drugs. |
Problem: No significant difference in apoptosis observed between control and this compound-treated cells.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Exposure Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line. |
| Apoptosis Assay Timing | The induction of lethal DSBs and subsequent apoptosis occurs after a second S-phase. Ensure your apoptosis assay (e.g., Annexin V staining) is performed at a time point that allows for this to occur (e.g., 48-72 hours post-treatment). |
| Proficient DNA Repair | Your cell line may have a highly efficient Homologous Recombination (HR) pathway, allowing it to repair the this compound-induced DNA damage before apoptosis is triggered. Consider using an HR inhibitor as a positive control for sensitization. |
| Upregulated Anti-Apoptotic Proteins | Perform western blotting to check the expression levels of anti-apoptotic proteins like BCL-2. |
Data Presentation
In Vitro Sensitivity of Cell Lines to CNDAC
The following table summarizes the fold sensitization to CNDAC in Chinese Hamster Ovary (CHO) cell lines deficient in key Homologous Recombination (HR) proteins, demonstrating the importance of this pathway in repairing CNDAC-induced damage.
| Cell Line | HR Protein Deficiency | Fold Sensitization to CNDAC | Reference |
| 51D1 | Rad51D | ~50 | |
| irs1SF | XRCC3 | ~89 |
Data extracted from a study comparing the cytotoxic action of CNDAC with other cytosine nucleoside analogs.
Clinical Trial Response Rates for this compound in AML
This table presents response rates from a clinical trial of this compound in elderly patients with Acute Myeloid Leukemia (AML).
| Treatment Arm | N | Overall Survival (Median) | Complete Remission (CR) Rate | Reference |
| This compound + Decitabine | 241 | 5.9 months | 16.6% | |
| Decitabine Monotherapy | 241 | 5.7 months | 10.8% |
Results from the SEAMLESS phase 3 study in elderly patients with newly diagnosed AML.
Experimental Protocols
Clonogenic Survival Assay
This protocol is used to determine the cytotoxic effect of this compound by assessing the ability of single cells to form colonies after drug treatment.
Materials:
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Leukemia cell line of interest
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Complete culture medium
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This compound (or CNDAC) stock solution
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6-well plates
-
Incubator (37°C, 5% CO2)
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Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Expose the cells to the drug for a defined period (e.g., 24 hours).
-
Drug Washout: After the exposure period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for an additional period (e.g., 7-14 days) to allow for colony formation. Monitor the plates and change the medium as needed.
-
Staining: When colonies in the control wells are of a sufficient size (e.g., >50 cells), remove the medium, wash with PBS, and fix and stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each drug concentration. Plot the surviving fraction against the drug concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Key mechanisms of cellular resistance to this compound.
Caption: Workflow for identifying this compound resistance mechanisms.
References
- 1. This compound, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profile of this compound: potential for the treatment of newly diagnosed acute myeloid leukemia in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sapacitabine Dosage and Managing Gastrointestinal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Sapacitabine dosage to minimize gastrointestinal (GI) side effects during pre-clinical and clinical research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: High Incidence of Diarrhea in Animal Models
-
Question: We are observing a high incidence of severe diarrhea and weight loss in our mouse model shortly after this compound administration. How can we manage this to continue our study?
-
Answer:
-
Dose and Schedule Re-evaluation: Severe diarrhea is a known dose-limiting toxicity of this compound.[1][2] Re-evaluate your current dosage and administration schedule. Consider reducing the dose or exploring alternative schedules that have shown better tolerability in clinical trials, such as a 3-days-on, 4-days-off weekly schedule.
-
Supportive Care: Implement supportive care measures for the animals. This includes ensuring adequate hydration with electrolyte-supplemented water. Anti-diarrheal agents like loperamide can be considered, but their use should be carefully monitored to avoid intestinal obstruction.
-
Monitoring: Increase the frequency of animal monitoring to promptly identify signs of distress, dehydration, or significant weight loss. Establish clear humane endpoints for the study.
-
Pathological Assessment: At the end of the study, or if an animal reaches a humane endpoint, perform a thorough histopathological examination of the gastrointestinal tract to assess for mucosal damage, inflammation, and neutropenic enterocolitis.
-
Issue 2: Inconsistent Results in In Vitro Cytotoxicity Assays on Intestinal Cell Lines
-
Question: Our in vitro cytotoxicity assays using intestinal cell lines (e.g., Caco-2) are showing variable results with this compound. What could be the cause?
-
Answer:
-
Metabolic Activation: this compound is a prodrug that requires enzymatic conversion to its active form, CNDAC, to exert its cytotoxic effects. Standard intestinal cell lines may have variable or low expression of the necessary amidases and esterases.[1] Consider using cell lines that have been characterized for their metabolic capabilities or co-culture systems that include cells with higher metabolic activity.
-
Cell Proliferation Rate: The cytotoxicity of this compound is dependent on DNA replication.[3] Ensure that the intestinal cell lines are in a logarithmic growth phase during the assay to maximize their sensitivity to the drug.
-
Assay Duration: The mechanism of this compound involves the conversion of single-strand DNA breaks into double-strand breaks during a subsequent S-phase.[3] A short-term cytotoxicity assay may not fully capture the drug's efficacy. Consider extending the assay duration to allow for at least two cell cycles.
-
3D Culture Models: For a more physiologically relevant model, consider using intestinal organoids, which better recapitulate the structure and function of the intestinal epithelium and may provide more consistent results.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced gastrointestinal toxicity?
A1: this compound is a nucleoside analog that, after conversion to its active metabolite CNDAC, is incorporated into DNA during replication. This leads to the formation of single-strand DNA breaks. When the cell attempts to replicate its DNA again, these single-strand breaks are converted into lethal double-strand breaks, inducing cell death. The rapidly dividing epithelial cells of the gastrointestinal tract are particularly susceptible to this mechanism, leading to mucosal damage, inflammation, and the clinical manifestations of nausea, vomiting, and diarrhea.
Q2: What are the dose-limiting gastrointestinal toxicities observed in clinical trials?
A2: In phase I clinical trials, the primary dose-limiting toxicities (DLTs) for this compound were gastrointestinal. These included severe diarrhea and, in some cases, neutropenic colitis, which can be a life-threatening complication.
Q3: What this compound dosages and schedules have been found to have a more manageable gastrointestinal side effect profile in clinical trials?
A3: Clinical studies have explored various dosages and schedules. A phase I trial identified a maximum tolerated dose (MTD) of 375 mg twice daily for 7 days, with the recommended phase II dose being 325 mg twice daily for this schedule. For a schedule of 3 days on, 4 days off, weekly for 2 weeks, the MTD was 425 mg twice daily. A subsequent phase II study in elderly patients with AML found that a dose of 400 mg twice daily for 3 days each week for 2 weeks had a better efficacy profile and was well-tolerated.
Q4: Are there any established clinical management strategies for this compound-induced gastrointestinal side effects?
A4: While there are no management guidelines specifically for this compound, the management of its gastrointestinal side effects generally follows the established principles for chemotherapy-induced toxicities. This includes:
-
Nausea and Vomiting: Prophylactic use of antiemetics.
-
Diarrhea: Prompt initiation of anti-diarrheal agents like loperamide at the first sign of loose stools, along with maintenance of hydration and electrolyte balance.
-
Neutropenic Enterocolitis: This is a medical emergency requiring immediate medical attention, broad-spectrum antibiotics, and supportive care.
In clinical trials, dose reductions or interruptions are also employed to manage severe gastrointestinal toxicities.
Data Presentation
Table 1: this compound Dosage Regimens and Corresponding Gastrointestinal Toxicities from a Phase I Study in Acute Leukemia and Myelodysplastic Syndrome
| Dosing Schedule | Dose Level (mg, twice daily) | Number of Patients | Dose-Limiting Gastrointestinal Toxicities |
| 7 consecutive days | 75 | 3 | None |
| 100 | 1 | None | |
| 125 | 4 | None | |
| 175 | 3 | None | |
| 225 | 6 | None | |
| 275 | 6 | None | |
| 325 | 6 | None | |
| 375 | 6 | 2 (Neutropenic colitis, Small bowel obstruction) | |
| 3 days on, 4 days off, weekly for 2 weeks | 375 | 3 | None |
| 425 | 6 | None | |
| 475 | 3 | 1 (Grade 3 diarrhea) |
Data adapted from Ravandi F, et al. J Clin Oncol. 2010.
Table 2: Grade 3-4 Non-Hematological Adverse Events in a Randomized Phase II Study of this compound in Elderly Patients with AML
| Adverse Event | Arm A (200 mg bid x 7d) | Arm B (300 mg bid x 7d) | Arm C (400 mg bid x 3d, weekly x 2) |
| Nausea | 1 (2%) | 1 (5%) | 2 (4%) |
| Vomiting | 2 (5%) | 1 (5%) | 2 (4%) |
| Diarrhea | 2 (5%) | 1 (5%) | 3 (7%) |
| Stomatitis | 1 (2%) | 0 | 1 (2%) |
| Anorexia | 2 (5%) | 1 (5%) | 2 (4%) |
Data presented as number of patients (%). bid = twice daily; d = day. Adapted from Kantarjian HM, et al. Lancet Oncol. 2012.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Gastrointestinal Toxicity in a Mouse Model
-
Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6 or BALB/c). House animals in a controlled environment with free access to food and water.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage. Administer the desired dose and schedule based on study objectives. Include a vehicle control group.
-
Daily Monitoring:
-
Record body weight daily.
-
Assess stool consistency daily using a scoring system (e.g., 0=normal, 1=soft, 2=diarrhea).
-
Monitor for clinical signs of toxicity such as lethargy, ruffled fur, and dehydration.
-
-
Sample Collection: At predetermined time points or at the study endpoint, euthanize animals and collect the entire gastrointestinal tract.
-
Histopathological Analysis:
-
Fix sections of the small and large intestine in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Evaluate for mucosal damage, including villus blunting, crypt loss, inflammatory cell infiltration, and signs of neutropenic enterocolitis.
-
Protocol 2: In Vitro Assessment of this compound Cytotoxicity using Intestinal Organoids
-
Organoid Culture: Establish and maintain human or murine intestinal organoids in Matrigel domes with appropriate growth medium.
-
This compound Treatment:
-
Dissociate organoids into single cells or small fragments and seed into a 96-well plate.
-
Allow organoids to form for 24-48 hours.
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Treat with a dose range of this compound or its active metabolite, CNDAC. Include a vehicle control.
-
-
Cytotoxicity Assessment: After the desired treatment period (e.g., 72 hours), assess cell viability using a suitable assay such as a CellTiter-Glo® 3D Cell Viability Assay.
-
Apoptosis Assay: To assess the mechanism of cell death, stain organoids with markers of apoptosis (e.g., cleaved caspase-3) and analyze via immunofluorescence microscopy.
-
Microscopy: Monitor organoid morphology throughout the experiment. This compound-induced toxicity may manifest as a loss of crypt-villus structures, increased cell death, and disintegration of the organoids.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to gastrointestinal toxicity.
Caption: Workflow for assessing this compound-induced gastrointestinal toxicity.
References
- 1. Phase I Clinical and Pharmacokinetic Study of Oral this compound in Patients With Acute Leukemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I clinical and pharmacokinetic study of oral this compound in patients with acute leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of a Randomized Phase II Study of Oral this compound in Elderly Patients with Previously Untreated or First Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Sapacitabine cross-resistance with other nucleoside analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering sapacitabine cross-resistance in their experiments. The information is tailored for scientists and drug development professionals working with nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
Acquired resistance to this compound, and its active metabolite CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine), is predominantly caused by the loss of deoxycytidine kinase (dCK) activity.[1][2] dCK is the key enzyme responsible for the initial phosphorylation of CNDAC, which is a necessary step for its activation and subsequent incorporation into DNA.[1][2]
Q2: If our cells have developed resistance to this compound, will they be resistant to other nucleoside analogs as well?
Yes, it is highly likely. This compound-resistant cells with deficient dCK activity typically exhibit cross-resistance to other nucleoside analogs that are also dependent on dCK for their activation.[1] This includes commonly used agents such as cytarabine (Ara-C) and gemcitabine.
Q3: How can we overcome this compound cross-resistance in our cell line models?
The most effective strategy is to use nucleoside analogs that are not dependent on dCK for their activation. Several classes of such compounds have shown efficacy in dCK-deficient, this compound-resistant cells. These include:
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L-configuration nucleoside analogs: Troxacitabine, due to its unnatural L-configuration, can enter cells via passive diffusion and is a poor substrate for nucleoside transporters, making its uptake less dependent on factors that can be downregulated in resistant cells.
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Purine nucleoside analogs: Analogs like fludarabine, cladribine, and nelarabine are activated by different kinases or have distinct mechanisms of action that are independent of dCK. For instance, cladribine is also phosphorylated by dCK but its high affinity for this enzyme can sometimes overcome resistance mechanisms. Nelarabine is a prodrug of ara-G, which is phosphorylated to its active form, ara-GTP, and this process can be less affected by the loss of dCK.
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PNP inhibitors: Forodesine is a purine nucleoside phosphorylase (PNP) inhibitor. By blocking PNP, forodesine leads to the accumulation of intracellular deoxyguanosine triphosphate (dGTP), which inhibits DNA synthesis and induces apoptosis, a mechanism that is independent of dCK.
Troubleshooting Guide
Problem: Cells show increasing IC50 values for this compound over time.
Possible Cause: Development of acquired resistance due to reduced or complete loss of dCK activity.
Solution:
-
Confirm dCK Deficiency:
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Perform a Western blot to assess dCK protein levels in your resistant cell line compared to the parental, sensitive line.
-
Conduct a dCK enzyme activity assay using cell lysates to directly measure the phosphorylation of deoxycytidine.
-
-
Assess Cross-Resistance Profile:
-
Test the sensitivity of your this compound-resistant and parental cell lines to a panel of nucleoside analogs, including both dCK-dependent (e.g., cytarabine, gemcitabine) and dCK-independent (e.g., troxacitabine, fludarabine, cladribine) agents. This will confirm the resistance mechanism and guide the selection of an alternative drug.
-
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of various nucleoside analogs in this compound-sensitive and -resistant cell lines.
Materials:
-
Parental (this compound-sensitive) and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Nucleoside analogs (this compound, cytarabine, gemcitabine, troxacitabine, fludarabine, cladribine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of each nucleoside analog in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the drugs).
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration (using a logarithmic scale for the x-axis) and determine the IC50 value using a suitable software.
-
Data Presentation
Table 1: Comparative IC50 Values (µM) of Nucleoside Analogs in this compound-Sensitive and -Resistant Cell Lines
| Cell Line | This compound (CNDAC) | Cytarabine (Ara-C) | Gemcitabine | Troxacitabine | Fludarabine | Cladribine |
| Parental (dCK-proficient) | 0.1 - 1.0 | 0.01 - 0.1 | 0.01 - 0.05 | 0.1 - 0.5 | 0.5 - 2.0 | 0.05 - 0.2 |
| This compound-Resistant (dCK-deficient) | > 10 | > 10 | > 5 | 0.2 - 1.0 | 0.6 - 2.5 | 0.1 - 0.5 |
Note: The IC50 values are approximate ranges compiled from various studies and may vary depending on the specific cell line and experimental conditions.
Visualizations
Diagram 1: this compound Activation and Resistance Pathway
Caption: Mechanism of this compound activation and the development of resistance through the loss of deoxycytidine kinase (dCK).
Diagram 2: Experimental Workflow for Overcoming this compound Resistance
Caption: A stepwise workflow for identifying effective nucleoside analogs to overcome this compound resistance in a research setting.
Diagram 3: Logical Relationship for Selecting Alternative Nucleoside Analogs
Caption: The logical framework for selecting alternative nucleoside analogs based on the mechanism of this compound resistance.
References
Strategies to Enhance the Therapeutic Efficacy of Sapacitabine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the therapeutic efficacy of Sapacitabine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its active metabolite, CNDAC?
This compound is an orally bioavailable prodrug that is converted in the body to its active form, 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC). CNDAC is a nucleoside analog that exerts its cytotoxic effects through a unique dual mechanism.[1][2] After incorporation into DNA during S-phase, CNDAC induces a single-strand break (SSB) via β-elimination.[3][4] If this SSB is not repaired, its passage through a second round of DNA replication converts it into a lethal one-ended double-strand break (DSB).[5] This ultimately leads to G2/M cell cycle arrest and apoptosis.
Q2: What is the primary DNA repair pathway involved in resistance to this compound?
The repair of CNDAC-induced DSBs is predominantly handled by the Homologous Recombination (HR) pathway. Consequently, cancer cells with deficiencies in HR components, such as BRCA1, BRCA2, ATM, Rad51, and XRCC3, are significantly more sensitive to this compound. This forms the primary rationale for targeting HR-deficient tumors with this compound.
Q3: What are the known mechanisms of acquired resistance to this compound/CNDAC?
Studies on acquired resistance to CNDAC in acute myeloid leukemia (AML) cell lines have identified loss of deoxycytidine kinase (DCK) expression or function as a primary driver. DCK is the enzyme responsible for the initial phosphorylation of CNDAC, a critical step for its activation and incorporation into DNA. In contrast, intrinsic resistance to CNDAC has been linked to high levels of SAMHD1, an enzyme that degrades the active triphosphate form of CNDAC.
Q4: Which therapeutic agents have shown synergistic effects with this compound in preclinical studies?
Preclinical data have demonstrated that this compound acts synergistically with a range of targeted agents, including:
-
DNA Repair Inhibitors: Particularly PARP inhibitors (e.g., Olaparib), and inhibitors of ATM, CHK1, and DNA-PK.
-
HDAC Inhibitors: These agents can lower the apoptotic threshold of cancer cells, making them more susceptible to this compound-induced DNA damage.
-
BCL-2 Inhibitors: Targeting the anti-apoptotic protein BCL-2 can enhance the pro-apoptotic signals initiated by this compound.
-
Other Nucleoside Analogs: Combinations with agents like clofarabine and gemcitabine have shown increased cancer cell death.
-
CDK Inhibitors: Seliciclib, a CDK inhibitor, has been shown to compromise HR repair, thereby sensitizing cells to this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low efficacy of this compound as a single agent in a new cell line. | The cell line may have a highly proficient Homologous Recombination (HR) repair pathway. The cell line may exhibit intrinsic resistance due to high SAMHD1 expression. | Assess the HR status of the cell line (e.g., by checking for mutations in BRCA1/2, ATM, etc., or by functional assays like RAD51 foci formation). Measure SAMHD1 protein levels by Western blot. Consider using this compound in combination with an HR inhibitor (e.g., a PARP inhibitor). |
| Development of resistance to this compound after initial sensitivity. | Acquired resistance may have developed through the downregulation or mutation of deoxycytidine kinase (DCK). | Sequence the DCK gene in the resistant cell line to check for mutations. Assess DCK protein levels by Western blot. Consider switching to a therapeutic agent that does not rely on DCK for its activation. |
| Inconsistent results in apoptosis assays with this compound combinations. | The timing and sequence of drug administration may be critical for synergy. The concentrations of the drugs may not be in the optimal synergistic range. | For combinations with agents that affect the cell cycle or DNA repair, consider sequential dosing schedules. For example, with seliciclib, preclinical data suggest that sequential administration (this compound followed by seliciclib) is more effective. Perform a dose-matrix experiment and calculate Combination Index (CI) values to identify synergistic concentration ranges. |
| Difficulty in detecting increased DNA damage (e.g., γH2AX) after this compound treatment. | The time point of analysis may be suboptimal. This compound requires progression through two S-phases to induce DSBs. The concentration of this compound may be too low. | Optimize the time course of your experiment. For DSB-dependent endpoints like γH2AX foci, allow for a longer incubation time (e.g., 24-48 hours) to allow for cell cycle progression. Perform a dose-response experiment to determine the optimal concentration for inducing a detectable DNA damage response in your cell line. |
Data on Synergistic Combinations
The following tables summarize quantitative data from preclinical and clinical studies on the combination of this compound (or its active metabolite CNDAC) with other therapeutic agents.
Table 1: this compound in Combination with DNA Repair Inhibitors
| Combination Agent | Cancer Type | Key Findings | Reference(s) |
| Olaparib (PARP Inhibitor) | BRCA-mutated Metastatic Breast Cancer | Phase Ib study showed promising activity, with an Overall Response Rate (ORR) of 50%. | |
| Seliciclib (CDK Inhibitor) | Advanced Solid Tumors | Sequential administration was found to be safe and showed preliminary antitumor activity, particularly in BRCA mutation carriers. Skin biopsies showed a 2.3-fold increase in γH2AX staining post-Sapacitabine. | |
| ATM, CHK1, DNA-PK Inhibitors | Leukemia and Solid Tumors (preclinical) | A screen of over 30 compounds showed robust synergy with inhibitors of these DNA damage response kinases. |
Table 2: this compound in Combination with Other Agents
| Combination Agent | Cancer Type | Key Findings | Reference(s) |
| Decitabine (Hypomethylating Agent) | Newly Diagnosed Acute Myeloid Leukemia (AML) in the Elderly | A Phase 3 study showed that alternating cycles of this compound and Decitabine did not significantly improve overall survival compared to Decitabine alone. However, a subgroup of patients with baseline white blood cell counts <10 x 10⁹/L showed an improved complete remission rate (21.5% vs 8.6%). | |
| Vorinostat (HDAC Inhibitor) | Acute Myeloid Leukemia (AML) and other tumor types (preclinical) | The combination of CNDAC and vorinostat resulted in a synergistic increase in the sub-G1 (apoptotic) cell population. In HL60 cells, the combination led to a 53% increase in cell death compared to single agents. | |
| Venetoclax (BCL-2 Inhibitor) | Acute Myeloid Leukemia (AML) | A Phase 1b study of venetoclax with hypomethylating agents (which have also been combined with this compound) showed a high rate of complete remission (67%). Preclinical data suggests synergy between this compound and BCL-2 inhibitors. |
Experimental Protocols
1. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.
-
Cell Plating: Harvest exponentially growing cells and plate a known number of cells (e.g., 200-1000 cells/well in a 6-well plate) in triplicate for each treatment condition. The number of cells plated should be adjusted based on the expected toxicity of the treatment.
-
Treatment: Allow cells to adhere for 24 hours. Treat cells with this compound alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle-treated control.
-
Incubation: After the desired treatment duration (e.g., 24 hours), remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
Staining and Counting: Aspirate the medium, wash with PBS, and fix the colonies with a solution of methanol and acetic acid. Stain the colonies with 0.5% crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment. Plot the surviving fraction against the drug concentration to generate survival curves.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or both for the desired time (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The DNA content, as measured by PI fluorescence, will be proportional to the stage of the cell cycle.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.
4. Western Blot for DNA Damage Response Proteins
This protocol allows for the detection of key proteins involved in the DNA damage response, such as phosphorylated H2AX (γH2AX), ATM (p-ATM), and CHK1 (p-CHK1).
-
Protein Extraction: Treat cells with this compound and/or other agents for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-γH2AX, anti-p-ATM, anti-p-CHK1) overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment groups.
Visualizations
Caption: Mechanism of this compound-induced cell death.
Caption: Homologous Recombination repair of this compound-induced DSBs.
Caption: Workflow for assessing synergy with this compound.
References
- 1. Differences between intrinsic and acquired nucleoside analogue resistance in acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Myelosuppression as a Side Effect of Sapacitabine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing myelosuppression when working with Sapacitabine. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause myelosuppression?
This compound is an orally bioavailable prodrug of CNDAC (2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine).[1][2][3] Its cytotoxic effect is initiated by the incorporation of CNDAC into DNA during replication. This incorporation leads to the formation of a single-strand break (SSB) through a process of β-elimination.[1][2] When the cell enters a second S-phase, the replication fork encounters the SSB, resulting in the formation of a more lethal double-strand break (DSB). The repair of these DSBs is heavily reliant on the homologous recombination (HR) pathway. Myelosuppression, the dose-limiting toxicity of this compound, occurs because hematopoietic stem and progenitor cells are highly proliferative and are therefore more susceptible to agents that disrupt DNA replication.
Q2: What are the expected IC50 values for CNDAC in hematopoietic cells?
The half-maximal inhibitory concentration (IC50) of CNDAC, the active metabolite of this compound, can vary depending on the specific cell line and assay conditions. Preclinical studies have reported IC50 values for CNDAC in various acute myeloid leukemia (AML) cell lines.
| Cell Line | Cell Type | IC50 of CNDAC (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | ~0.1 - 0.5 | |
| THP-1 | Monocytic Leukemia | ~0.2 - 0.8 | |
| Rad51D-deficient CHO | Chinese Hamster Ovary | ~0.06 | |
| XRCC3-deficient CHO | Chinese Hamster Ovary | ~0.06 |
Q3: What are the standard in vitro assays to quantify this compound-induced myelosuppression?
The two primary in vitro assays for quantifying myelosuppression are the Colony-Forming Unit (CFU) assay and flow cytometry analysis of hematopoietic stem and progenitor cells (HSPCs).
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Colony-Forming Unit (CFU) Assay: This is the gold-standard functional assay to assess the viability and differentiation potential of hematopoietic progenitors. It measures the ability of single progenitor cells to proliferate and form colonies of mature blood cells in a semi-solid medium.
-
Flow Cytometry for HSPCs: This technique allows for the precise identification and quantification of different subpopulations of hematopoietic stem and progenitor cells based on their cell surface marker expression. This provides a detailed snapshot of the impact of this compound on the hematopoietic hierarchy.
Troubleshooting Guides
Colony-Forming Unit (CFU) Assay
Problem 1: Lower than expected or no colony formation in control (untreated) samples.
-
Possible Cause: Poor viability of hematopoietic progenitor cells.
-
Solution: Ensure proper isolation and handling of bone marrow or cord blood cells to maintain high viability. Use fresh samples whenever possible.
-
-
Possible Cause: Suboptimal culture conditions.
-
Solution: Verify the correct formulation of the methylcellulose medium, including the appropriate cytokine cocktail (e.g., SCF, EPO, IL-3, GM-CSF). Ensure proper humidity and CO2 levels in the incubator.
-
-
Possible Cause: Incorrect cell seeding density.
-
Solution: Optimize the cell seeding density for your specific cell source. Too few cells will result in a low number of colonies, while too many can lead to colony fusion and difficulty in counting.
-
Problem 2: High variability in colony counts between replicate plates.
-
Possible Cause: Inconsistent cell suspension in the methylcellulose medium.
-
Solution: Ensure thorough but gentle mixing of the cells with the viscous methylcellulose medium before plating. Avoid introducing air bubbles.
-
-
Possible Cause: Uneven distribution of the medium in the culture dish.
-
Solution: After dispensing the medium, gently tilt and rotate the dish to ensure an even layer.
-
-
Possible Cause: Subjectivity in colony counting.
-
Solution: Establish clear and consistent criteria for identifying and counting different colony types (e.g., BFU-E, CFU-GM, CFU-GEMM). If possible, have a second researcher score the plates independently.
-
Flow Cytometry Analysis of HSPCs
Problem 1: Weak or no signal for specific cell surface markers.
-
Possible Cause: Improper antibody titration.
-
Solution: Perform antibody titration experiments to determine the optimal concentration for each antibody in your panel.
-
-
Possible Cause: Poor antibody storage or handling.
-
Solution: Store antibodies at the recommended temperature and protect them from light. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Cell death or fixation/permeabilization issues.
-
Solution: Use a viability dye to exclude dead cells from the analysis. Optimize fixation and permeabilization protocols if staining for intracellular antigens.
-
Problem 2: Unexpected shifts in cell populations after this compound treatment.
-
Possible Cause: this compound-induced apoptosis leading to changes in light scatter properties.
-
Solution: Gate on viable cells using a viability dye. Analyze forward and side scatter properties to identify apoptotic bodies and exclude them from the main analysis.
-
-
Possible Cause: Drug-induced modulation of cell surface marker expression.
-
Solution: Be aware that some drugs can alter the expression levels of certain markers. It may be necessary to include additional markers in your panel to confirm cell identities.
-
-
Possible Cause: Contamination with non-hematopoietic cells.
-
Solution: If analyzing bone marrow, ensure efficient lysis of red blood cells and consider using lineage markers to exclude mature hematopoietic and non-hematopoietic cells.
-
Experimental Protocols
Protocol 1: Methylcellulose Colony-Forming Unit (CFU) Assay for Myelosuppression
1. Preparation of Bone Marrow Cells:
-
Euthanize mice according to institutional guidelines.
-
Dissect femurs and tibias and clean them of excess tissue.
-
Flush the bone marrow from the bones using a 25G needle and Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% fetal bovine serum (FBS).
-
Create a single-cell suspension by gently passing the marrow through the needle several times.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with IMDM + 2% FBS and resuspend in a known volume.
-
Perform a cell count using a hemocytometer or automated cell counter.
2. Cell Plating:
-
Prepare a cell suspension in IMDM + 2% FBS at 10 times the final desired concentration.
-
Add the cell suspension to the methylcellulose medium (e.g., MethoCult™) containing the desired cytokine cocktail.
-
Vortex the tube vigorously for 2-3 seconds to ensure a uniform cell suspension.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes.
-
Gently rotate each dish to spread the medium evenly.
-
Place the culture dishes in a larger 100 mm dish containing an open dish of sterile water to maintain humidity.
3. Incubation and Colony Scoring:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
After 7-14 days (depending on the colony types of interest), score the colonies under an inverted microscope based on their morphology.
-
BFU-E (Burst-Forming Unit-Erythroid): Large, reddish colonies composed of multiple clusters of hemoglobinized cells.
-
CFU-GM (Colony-Forming Unit-Granulocyte, Macrophage): Compact, colorless colonies of granulocytes and/or diffuse colonies of macrophages.
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CFU-GEMM (Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte): Large, multi-lineage colonies containing both reddish erythroid cells and colorless myeloid cells.
-
Protocol 2: Flow Cytometry Analysis of Mouse Hematopoietic Stem and Progenitor Cells
1. Bone Marrow Cell Preparation:
-
Prepare a single-cell suspension of bone marrow cells as described in the CFU assay protocol.
2. Antibody Staining:
-
Resuspend approximately 1-2 x 10^6 cells in 100 µL of flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Add a cocktail of fluorescently conjugated antibodies targeting specific HSPC markers. A common panel for mouse HSPCs includes:
-
Lineage Cocktail (Lin): Biotinylated antibodies against mature cell markers (e.g., CD3e, CD11b, B220, Gr-1, Ter119).
-
Stem and Progenitor Markers: c-Kit (CD117), Sca-1 (Ly-6A/E), CD34, CD16/32 (FcγRII/III), CD150 (SLAMF1), CD48.
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
If using a biotinylated lineage cocktail, add a fluorescently conjugated streptavidin secondary antibody and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer containing a viability dye (e.g., DAPI or Propidium Iodide).
3. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on viable, single cells.
-
Exclude mature hematopoietic cells by gating on the Lin- population.
-
Within the Lin- population, identify different HSPC subsets based on their marker expression (e.g., LSK cells: Lin-Sca-1+c-Kit+).
-
Further delineate progenitor populations based on the expression of markers like CD34 and CD16/32.
Visualizations
Caption: Mechanism of action of this compound leading to myelosuppression.
Caption: Experimental workflow for a Colony-Forming Unit (CFU) assay.
Caption: Experimental workflow for flow cytometry analysis of HSPCs.
References
Dose adjustments for Sapacitabine in patients with comorbidities
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities (DLTs) of Sapacitabine?
A1: Based on clinical trial data, the primary dose-limiting toxicities for this compound are gastrointestinal and hematological. These include:
-
Gastrointestinal: Diarrhea and neutropenic colitis have been reported as significant DLTs.[1][2]
-
Hematological: Myelosuppression is a common and expected toxicity.[1][3]
Q2: Are there established guidelines for this compound dose adjustments in patients with pre-existing renal or hepatic impairment?
A2: Specific dose adjustment guidelines for patients with pre-existing moderate to severe renal or hepatic impairment have not been established in the reviewed literature. Clinical trials with this compound have typically excluded patients with significant organ dysfunction.[4] Eligibility criteria in these studies often required:
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Adequate hepatic function, for example, bilirubin levels less than or equal to 1.5 times the upper limit of normal (ULN) and alanine aminotransferase (ALT) levels less than or equal to 2.5 times the ULN.
-
Adequate renal function, for instance, creatinine levels less than or equal to 1.5 times the ULN.
Therefore, caution should be exercised when considering the use of this compound in patient populations with significant comorbidities affecting these organs, as the safety and pharmacokinetic profile in these groups are not well-defined.
Q3: What are the recommendations for dose modifications due to toxicities observed during this compound treatment in clinical trials?
A3: Dose adjustments for this compound in clinical trials were primarily based on the grade and type of toxicity observed, particularly hematological toxicity. The following table summarizes the dose reduction schemes described in clinical trial protocols.
Data Presentation: this compound Dose Adjustments for Toxicity
| Toxicity Type | Condition | Recommended Dose Adjustment | Citation |
| Hematological | Delay in blood count recovery to best level on study beyond day 42 with bone marrow blasts decreasing by ≥25% from baseline but remaining >5%. | Reduce dose by 50 mg twice daily. | |
| Persistent cytopenias with bone marrow blasts <5%. | Reduce dose by 100 mg twice daily. | ||
| Non-hematological | Grade 3-4 drug-related non-hematologic toxicities. | Dose reduction of this compound was required after recovery to ≤ grade 1 or baseline. Specific reduction amounts were determined by the investigators. |
Note: Treatment cycles were typically not initiated until clinically significant, drug-related non-hematologic toxicities resolved to ≤ grade 1 or baseline.
Q4: What are the known drug interactions with this compound?
A4: Several potential drug interactions with this compound have been identified. The primary concerns are an increased risk of methemoglobinemia and thrombosis when co-administered with certain other agents.
Drugs that may increase the risk of methemoglobinemia when combined with this compound:
-
Ambroxol
-
Articaine
-
Benzocaine
-
Chloroprocaine
-
Diphenhydramine
-
Lidocaine
-
Pramocaine
-
Prilocaine
-
Procaine
-
Ropivacaine
Drugs that may increase the risk of thrombosis when combined with this compound:
-
Darbepoetin alfa
-
Erythropoietin
-
Methoxy polyethylene glycol-epoetin beta
-
Peginesatide
This is not an exhaustive list. It is crucial to review all concomitant medications for potential interactions.
Experimental Protocols
Methodology for Determining Dose Adjustments in Clinical Trials
The dose adjustments for this compound in clinical studies were determined based on a predefined protocol for managing treatment-emergent toxicities. A common approach involved the following steps:
-
Patient Monitoring: Regular monitoring of complete blood counts (CBC) with differentials and comprehensive metabolic panels throughout the treatment cycles.
-
Toxicity Grading: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose Delay: For grade 3 or 4 non-hematological toxicities, subsequent dosing was delayed until the toxicity resolved to grade 1 or baseline.
-
Dose Reduction for Non-Hematological Toxicity: Upon recovery from a grade 3 or 4 non-hematological toxicity deemed to be drug-related, the dose of this compound for subsequent cycles was reduced.
-
Dose Reduction for Hematological Toxicity: Specific criteria based on the duration of cytopenias and bone marrow blast percentage were used to guide dose reductions for hematological toxicities, as detailed in the table above.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound dose adjustment based on toxicity.
References
- 1. Profile of this compound: potential for the treatment of newly diagnosed acute myeloid leukemia in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Clinical and Pharmacokinetic Study of Oral this compound in Patients With Acute Leukemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results of a Randomized Phase II Study of Oral this compound in Elderly Patients with Previously Untreated or First Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Technical Support Center: Investigating the Role of DNA Repair Pathways in Sapacitabine Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of DNA repair pathways in Sapacitabine resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its active metabolite, CNDAC?
This compound is an orally bioavailable prodrug that is converted in the body to its active form, 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC).[1][2] CNDAC is a nucleoside analog that, when incorporated into DNA during replication, induces single-strand breaks (SSBs).[3][4] In the subsequent S-phase of the cell cycle, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[2]
Q2: Which DNA repair pathway is primarily responsible for repairing this compound-induced DNA damage?
The repair of CNDAC-induced DSBs is predominantly carried out by the Homologous Recombination (HR) pathway. This has been demonstrated by the heightened sensitivity of cells deficient in key HR proteins, such as ATM, BRCA2, RAD51, and XRCC3, to this compound/CNDAC.
Q3: Do other DNA repair pathways play a role in this compound resistance?
While Homologous Recombination is the major pathway for repairing the critical DSBs, some evidence suggests that transcription-coupled nucleotide excision repair (TC-NER) may be involved in the repair of the initial CNDAC-induced SSBs. However, the non-homologous end joining (NHEJ) pathway does not appear to play a significant role in repairing CNDAC-induced damage.
Q4: How does the status of the Homologous Recombination (HR) pathway affect cellular sensitivity to this compound?
Cells with a deficient HR pathway are significantly more sensitive to this compound. This is because the cytotoxic DSBs generated by CNDAC cannot be efficiently repaired, leading to cell death. This creates a synthetic lethal interaction, where the combination of this compound treatment and HR deficiency is highly effective at killing cancer cells.
Troubleshooting Guides
Problem 1: My Homologous Recombination (HR)-deficient cell line is not showing increased sensitivity to this compound compared to the HR-proficient control.
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Possible Cause 1: Functional redundancy in the HR pathway.
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Troubleshooting: Ensure that the targeted HR gene is critical for the pathway's function in your cell line. Some HR proteins have overlapping functions, and the knockout or knockdown of one may be compensated for by another. Consider targeting a more central protein in the pathway, such as BRCA2 or RAD51.
-
-
Possible Cause 2: Reversion mutations.
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Troubleshooting: If you are using a previously characterized HR-deficient cell line, it is possible that it has acquired a reversion mutation that restores HR function. It is advisable to periodically verify the HR-deficient phenotype using a functional assay (see Experimental Protocols Section).
-
-
Possible Cause 3: Incorrect drug concentration or exposure time.
-
Troubleshooting: Perform a dose-response curve with a wide range of this compound concentrations and vary the exposure time. The differential sensitivity may only be apparent within a specific concentration window.
-
-
Possible Cause 4: Issues with cell line identity or contamination.
-
Troubleshooting: Authenticate your cell lines using short tandem repeat (STR) profiling to ensure they are the correct identity. Also, test for mycoplasma contamination, which can affect cellular responses to drugs.
-
Problem 2: I am not observing a significant increase in DNA double-strand breaks (DSBs) after this compound treatment using a Comet assay or γH2AX staining.
-
Possible Cause 1: Insufficient time for DSB formation.
-
Troubleshooting: Remember that CNDAC first induces SSBs, which are then converted to DSBs in the subsequent S-phase. Ensure that your experimental timeline allows for at least one full cell cycle to pass after this compound treatment before you assess for DSBs. A time-course experiment is recommended.
-
-
Possible Cause 2: this compound concentration is too low.
-
Troubleshooting: Increase the concentration of this compound used in your experiment. A dose-response study will help determine the optimal concentration for inducing detectable DNA damage in your specific cell line.
-
-
Possible Cause 3: Technical issues with the DNA damage assay.
-
Troubleshooting: For the Comet assay, ensure that your lysis and electrophoresis conditions are appropriate for detecting DSBs (neutral Comet assay). For γH2AX staining, verify the specificity and optimal dilution of your primary antibody and ensure your imaging and quantification methods are sensitive enough to detect foci formation. Include a positive control (e.g., cells treated with ionizing radiation) to confirm that the assay is working correctly.
-
Problem 3: My western blot for HR proteins (e.g., RAD51, BRCA2) is not showing the expected changes after this compound treatment.
-
Possible Cause 1: Suboptimal antibody or blotting conditions.
-
Troubleshooting: Validate your primary antibodies for specificity and use a positive control lysate from a cell line known to express the protein of interest. Optimize blocking conditions, antibody concentrations, and incubation times. Ensure efficient protein transfer from the gel to the membrane.
-
-
Possible Cause 2: Incorrect timing of sample collection.
-
Troubleshooting: The expression and localization of HR proteins can be cell cycle-dependent and may change at different time points after drug treatment. Perform a time-course experiment to identify the optimal time to observe changes in protein levels or post-translational modifications.
-
-
Possible Cause 3: The changes are not at the total protein level.
-
Troubleshooting: this compound may induce changes in the post-translational modifications (e.g., phosphorylation) or subcellular localization (e.g., recruitment to chromatin) of HR proteins rather than altering their total expression levels. Consider performing cellular fractionation to separate cytoplasmic, nuclear, and chromatin-bound proteins before western blotting.
-
Data Presentation
Table 1: Sensitization to CNDAC in Homologous Recombination-Deficient Cells
| Cell Line Background | Deficient HR Protein | Fold Sensitization to CNDAC | Reference |
| CHO | Rad51D | 50 | |
| CHO | XRCC3 | 89 |
Table 2: IC50 Values of CNDAC in HR-Proficient and HR-Deficient Cells
| Cell Line | HR Status | CNDAC IC50 (µmol/L) | Reference |
| AA8 | Proficient | ~0.9 | |
| irs1SF | XRCC3-deficient | ~0.01 | |
| 51D1.3 | Rad51D-complemented | ~0.5 | |
| 51D1 | Rad51D-deficient | ~0.01 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for RAD51 and BRCA2
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RAD51 or BRCA2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Neutral Comet Assay for DSB Detection
-
Cell Preparation: Prepare a single-cell suspension of treated and control cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a CometSlide™. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a chilled lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with a neutral electrophoresis buffer and apply a voltage.
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).
-
Imaging: Visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA in the comet tail relative to the head using specialized software. The tail moment is a common metric used to represent the extent of DNA damage.
γH2AX Immunofluorescence Staining
-
Cell Seeding and Treatment: Seed cells on coverslips or in chamber slides, allow them to adhere, and then treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block with a solution containing BSA and/or normal serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.
Homologous Recombination Functional Assay (DR-GFP Reporter Assay)
-
Cell Line: Use a cell line that has a stably integrated DR-GFP reporter cassette. This cassette consists of two differentially mutated GFP genes.
-
DSB Induction: Transfect the cells with an expression vector for the I-SceI endonuclease, which will create a specific DSB in the reporter cassette.
-
Drug Treatment: Treat the cells with this compound or vehicle control before or after I-SceI transfection to assess the drug's impact on HR efficiency.
-
Flow Cytometry: After 48-72 hours, harvest the cells and analyze them by flow cytometry to determine the percentage of GFP-positive cells.
-
Data Analysis: A functional HR pathway will repair the DSB using the second mutated GFP gene as a template, resulting in a functional GFP protein and a GFP-positive cell. The percentage of GFP-positive cells is a direct measure of HR efficiency.
Visualizations
Caption: this compound's mechanism of action leading to DSBs.
Caption: Role of HR in this compound resistance.
Caption: Experimental workflow for this compound resistance.
References
- 1. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]
- 2. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sapacitabine and Decitabine for the Treatment of Myelodysplastic Syndromes
For Researchers, Scientists, and Drug Development Professionals
Myelodysplastic Syndromes (MDS) represent a heterogeneous group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis and a variable risk of progression to acute myeloid leukemia (AML). For decades, treatment options were limited, but the advent of hypomethylating agents (HMAs) and other novel therapies has significantly altered the therapeutic landscape. This guide provides a detailed comparison of two such agents: sapacitabine, a novel nucleoside analog, and decitabine, an established HMA.
Executive Summary
This compound and decitabine are both nucleoside analogs that interfere with DNA synthesis, but they employ distinct mechanisms of action. Decitabine is a well-established treatment for MDS, with proven efficacy in inducing responses and delaying disease progression. This compound, an orally administered prodrug, has shown promise in clinical trials, particularly in patients with MDS who are refractory to or have relapsed after treatment with HMAs. This guide will delve into their comparative efficacy, safety profiles, and the experimental data supporting their use.
Mechanisms of Action
This compound: An orally bioavailable prodrug, this compound is converted in the body to its active metabolite, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). CNDAC has a unique dual mechanism of action. Firstly, its incorporation into DNA during replication leads to the formation of single-strand breaks. Subsequently, as the cell attempts to progress through a second S phase, these single-strand breaks are converted into irreparable double-strand breaks, ultimately leading to G2/M cell cycle arrest and apoptosis[1][2][3].
Decitabine: Decitabine is a hypomethylating agent. At low doses, it is incorporated into DNA where it covalently traps DNA methyltransferase (DNMT) enzymes. This leads to the depletion of DNMTs, resulting in a global reduction of DNA methylation. The subsequent hypomethylation can lead to the re-expression of silenced tumor suppressor genes, promoting cellular differentiation and apoptosis[4][5]. At higher doses, decitabine exhibits direct cytotoxic effects by inhibiting DNA synthesis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound Action.
Caption: Mechanism of Decitabine Action.
Caption: Generalized MDS Clinical Trial Workflow.
Comparative Efficacy Data
No head-to-head clinical trials comparing this compound monotherapy with decitabine monotherapy in a frontline MDS setting have been published. Therefore, the following tables summarize efficacy data from separate key clinical trials.
Table 1: Efficacy of this compound in MDS Patients Refractory to Hypomethylating Agents
| Clinical Trial | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Hematologic Improvement (HI) | Median Overall Survival (OS) |
| Phase II Randomized Study | Older patients (≥60 years) with intermediate-2 or high-risk MDS refractory to HMAs (N=63) | Arm G: 200 mg BID for 7 daysArm H: 300 mg QD for 7 daysArm I: 100 mg QD for 5 days/week for 2 weeks | Arm G: 1 CR, 3 HIsArm H: N/AArm I: N/A | See ORR | See ORR | Arm G: ~8.0 monthsArm H: ~10.0 monthsArm I: ~5.0 months |
Table 2: Efficacy of Decitabine in MDS
| Clinical Trial | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Hematologic Improvement (HI) | Median Overall Survival (OS) |
| Phase III vs. Supportive Care | All MDS subtypes (N=170) | 15 mg/m² IV over 3 hours q8h for 3 days, every 6 weeks | 17% | 9% | 13% | Trend towards improvement (12.1 vs 7.8 months, p=0.16) |
| ADOPT Trial (Phase II) | Intermediate-1, Intermediate-2, or High-Risk MDS (N=99) | 20 mg/m² IV daily for 5 days, every 4 weeks | 32% (CR + mCR) | 17% | 18% | 19.4 months |
| Phase II (Low-Risk MDS) | Low or Intermediate-1 Risk MDS (N=73) | 20 mg/m² IV daily for 3 days, every 4 weeks | 70% | N/A | N/A | Not reached at 20 months follow-up |
Experimental Protocols
Key this compound Trial Methodology
A multi-center, open-label, randomized phase 2 study was conducted to evaluate three dose regimens of this compound in older patients (≥60 years) with International Prognostic Scoring System (IPSS) intermediate-2 or high-risk MDS who were previously treated with hypomethylating agents.
-
Patient Population: Eligible patients had an ECOG performance status of 0-2 and adequate organ function.
-
Randomization: Patients were randomized 1:1:1 to one of three dosing regimens:
-
Arm A: 200 mg twice daily for 7 days every 3-4 weeks.
-
Arm B: 300 mg twice daily for 7 days every 3-4 weeks.
-
Arm C: 400 mg twice daily for 3 days per week for 2 weeks every 3-4 weeks.
-
-
Primary Endpoint: One-year survival rate.
-
Secondary Endpoints: Rate of complete remission (CR), CR with incomplete blood count recovery (CRp), partial remission (PR), CR with incomplete platelet recovery (CRi), or hematologic improvement (HI), and their corresponding durations.
-
Response Assessment: Responses were defined according to the modified International Working Group (IWG) criteria.
Key Decitabine Trial Methodology
A pivotal phase III, multicenter, randomized, open-label study compared the efficacy and safety of decitabine with supportive care in patients with MDS.
-
Patient Population: A total of 170 patients with any French-American-British (FAB) subtype of MDS were included.
-
Randomization: Patients were randomized to receive either decitabine or best supportive care.
-
Dosing Regimen: Decitabine was administered at a dose of 15 mg/m² by intravenous infusion over 3 hours, every 8 hours for 3 consecutive days. This cycle was repeated every 6 weeks.
-
Primary Endpoint: Overall response rate (ORR).
-
Secondary Endpoints: Time to AML progression or death, and hematologic improvement.
-
Response Assessment: Response was assessed using the IWG criteria and required that the criteria be met for at least 8 weeks.
Safety and Tolerability
This compound: In clinical trials, this compound was generally well-tolerated. The most common adverse events (all grades) included fatigue, nausea, diarrhea, constipation, anemia, neutropenia, and alopecia, with most being mild to moderate in intensity. Dose-limiting toxicities in a phase I study were primarily gastrointestinal.
Decitabine: The most common toxicities associated with decitabine are myelosuppression, including neutropenia and thrombocytopenia. Other common adverse events include fatigue, fever, and nausea. Infections are a notable complication, particularly in the context of neutropenia.
Discussion and Future Directions
The available data suggest that this compound and decitabine are both active agents in the treatment of MDS, albeit with different mechanisms of action and in potentially different clinical settings. Decitabine is a standard of care for patients with higher-risk MDS, demonstrating the ability to alter the natural history of the disease.
This compound has shown encouraging activity, particularly in a difficult-to-treat population of patients who have failed prior hypomethylating therapy. Its oral formulation offers a significant advantage in terms of convenience and patient quality of life. The "SEAMLESS" trial, which evaluated a sequential regimen of this compound and decitabine in elderly AML patients, did not show a significant overall survival benefit compared to decitabine alone, though certain subgroups may have benefited.
Future research should focus on identifying biomarkers to predict response to both agents. Given their distinct mechanisms of action, combination therapies or sequential administration strategies warrant further investigation to overcome resistance and improve outcomes for patients with MDS. Direct comparative trials in various MDS patient populations are needed to definitively establish the relative efficacy and optimal positioning of these two agents in the treatment armamentarium.
References
- 1. Decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I clinical and pharmacokinetic study of oral this compound in patients with acute leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of a Randomized Phase II Study of Oral this compound in Elderly Patients with Previously Untreated or First Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Preclinical Head-to-Head Comparison: Sapacitabine vs. Gemcitabine and 5-FU
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for sapacitabine, a novel nucleoside analog, against two established chemotherapeutic agents, gemcitabine and 5-fluorouracil (5-FU). The information presented herein is a synthesis of available preclinical data, designed to inform researchers on the differential mechanisms, efficacy, and experimental considerations of these compounds.
Executive Summary
This compound, and its active metabolite 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC), is a next-generation nucleoside analog that has demonstrated promising antitumor activity in preclinical models.[1] Unlike gemcitabine and 5-FU, which primarily exert their effects through the inhibition of DNA synthesis and metabolic pathways, this compound introduces single- and double-strand breaks in DNA, a distinct mechanism of action that may offer advantages in certain cancer types, particularly those with deficiencies in the homologous recombination (HR) DNA repair pathway.[1][2] Preclinical evidence suggests that this compound may be superior to gemcitabine in certain models, and its oral bioavailability presents a significant advantage.[2] This guide will delve into the comparative preclinical data, mechanisms of action, and experimental protocols to provide a comprehensive overview for the research community.
Mechanism of Action: A Tale of Three Nucleosides
The antitumor activity of this compound, gemcitabine, and 5-FU stems from their ability to interfere with nucleic acid metabolism and function, albeit through distinct molecular pathways.
This compound (and CNDAC): As a prodrug, this compound is converted in the body to its active form, CNDAC. CNDAC is then phosphorylated and incorporated into DNA. The presence of a cyano group at the 2' position of the sugar moiety leads to the induction of single-strand breaks (SSBs) in the DNA.[1] When the cell attempts to replicate this damaged DNA, the SSBs are converted into lethal double-strand breaks (DSBs). The repair of these DSBs is highly dependent on the homologous recombination (HR) pathway, rendering cancer cells with HR deficiencies particularly vulnerable to CNDAC.
Gemcitabine: This deoxycytidine analog requires intracellular phosphorylation to become active. Its triphosphate form (dFdCTP) is incorporated into DNA, where it causes "masked chain termination." After the incorporation of dFdCTP, one additional nucleotide is added, effectively hiding the gemcitabine analog from exonuclease repair enzymes and leading to a halt in DNA synthesis. Furthermore, the diphosphate form of gemcitabine (dFdCDP) inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides necessary for DNA synthesis, thus depleting the building blocks of DNA.
5-Fluorouracil (5-FU): 5-FU exerts its cytotoxic effects through multiple mechanisms. Its metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, a crucial component of DNA. Additionally, 5-FU metabolites can be fraudulently incorporated into both RNA and DNA, leading to dysfunction in RNA processing and DNA integrity.
Signaling Pathway of this compound/CNDAC
Caption: Dual mechanism of action of gemcitabine.
Signaling Pathway of 5-Fluorouracil
Caption: Multiple mechanisms of 5-FU cytotoxicity.
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies comparing this compound with both gemcitabine and 5-FU are limited in the public domain. However, data from various sources provide insights into their relative performance.
In Vitro Cytotoxicity
While a direct comparative table of IC50 values across a broad panel of cell lines is not available from a single study, individual studies provide valuable data points. This compound's active metabolite, CNDAC, has shown potent antiproliferative effects, with IC50 values reportedly more potent than those of ara-C (a related nucleoside analog) in some studies. One study demonstrated that in Chinese Hamster Ovary (CHO) cells, deficiency in the Rad51D component of the HR pathway significantly sensitized cells to CNDAC, while having a much lesser effect on sensitivity to gemcitabine, highlighting their distinct mechanisms of action.
Table 1: Comparative in vitro activity of CNDAC and Gemcitabine in CHO cells
| Cell Line | Genetic Background | CNDAC IC50 (nM) | Gemcitabine IC50 (nM) |
| 51D1.3 | Rad51D-complemented | ~100 | ~3 |
| 51D1 | Rad51D-deficient | ~10 | ~2 |
Data extrapolated from graphical representations in the cited literature.
For gemcitabine and 5-FU, IC50 values in pancreatic cancer cell lines have been reported in various studies. For instance, in pancreatic ductal adenocarcinoma cell lines, IC50 values for gemcitabine can range from the nanomolar to the low micromolar range, while 5-FU IC50 values often fall in the micromolar range, indicating generally lower potency compared to gemcitabine in this cancer type.
In Vivo Antitumor Activity
Preclinical xenograft models have been instrumental in evaluating the in vivo efficacy of these agents. Orally administered this compound was found to be more potent against human tumor xenografts than CNDAC or 5-fluorouracil. It also demonstrated efficacy against P388 human leukemia cells that were resistant to a variety of other agents, including 5-fluorouracil.
A study comparing the intra-tumoral distribution of radiolabeled gemcitabine and 5-FU in a murine pancreatic cancer model found that both drugs targeted the same regions of the tumor, with lower accumulation in hypoxic areas. This suggests that while their mechanisms of action differ, their delivery to the tumor microenvironment may be similar under these experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of preclinical candidates. Below are generalized protocols for key assays used in the preclinical comparison of this compound, gemcitabine, and 5-FU.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
This assay assesses the ability of a single cell to undergo unlimited division to form a colony, providing a measure of cytotoxicity.
Experimental Workflow for Clonogenic Assay
Caption: Workflow for a typical clonogenic survival assay.
Methodology:
-
Cell Seeding: A known number of single cells are plated into 6-well plates. The seeding density is adjusted based on the expected toxicity of the compounds.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of this compound, gemcitabine, or 5-FU for a defined period (e.g., 24 hours).
-
Incubation: The drug-containing medium is removed, cells are washed with PBS, and fresh medium is added. The plates are then incubated for a period that allows for colony formation (typically 7-14 days).
-
Fixation and Staining: Colonies are fixed with a solution such as methanol and stained with a dye like crystal violet to visualize the colonies.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.
-
Data Analysis: The plating efficiency and surviving fraction for each treatment group are calculated. Dose-response curves are generated by plotting the surviving fraction against the drug concentration to determine IC50 values.
In Vivo Tumor Xenograft Study
This protocol outlines a standard method for assessing the in vivo efficacy of anticancer agents in a subcutaneous tumor model.
Experimental Workflow for Xenograft Studies
Caption: General workflow for in vivo xenograft efficacy studies.
Methodology:
-
Cell Culture: Human tumor cell lines (e.g., pancreatic, leukemia, colon) are cultured in appropriate media and conditions.
-
Tumor Implantation: A specific number of tumor cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, this compound, gemcitabine, 5-FU) based on tumor volume.
-
Drug Administration: The drugs are administered according to a predefined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for gemcitabine and 5-FU).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the observed effects.
Conclusion
This compound presents a distinct preclinical profile compared to gemcitabine and 5-FU, primarily due to its unique mechanism of inducing DNA strand breaks and its reliance on the homologous recombination repair pathway. This suggests a potential therapeutic niche for this compound in tumors with HR deficiencies. While direct, comprehensive head-to-head preclinical comparisons are not extensively published, the available data indicates potent antitumor activity for this compound, with some evidence of superiority over gemcitabine and 5-FU in certain contexts. The oral bioavailability of this compound is a notable advantage for potential clinical translation. Further preclinical studies with direct comparisons across a wider range of cancer models are warranted to fully elucidate the relative efficacy and optimal clinical positioning of this compound.
References
Validating the Dual Mechanism of Action of Sapacitabine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sapacitabine's in vivo performance, validating its dual mechanism of action. We present supporting experimental data, detailed methodologies for key experiments, and comparisons with alternative therapies, namely Gemcitabine and Decitabine, to assist researchers in evaluating its therapeutic potential.
Dual Mechanism of Action of this compound
This compound is an orally bioavailable nucleoside analog prodrug. Following administration, it is converted to its active metabolite, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). CNDAC exerts its anti-tumor activity through a unique dual mechanism of action[1][2]:
-
Induction of DNA Single-Strand Breaks (SSBs) and Double-Strand Breaks (DSBs): CNDAC is incorporated into DNA during replication. This incorporation leads to the formation of SSBs. In the subsequent S-phase of the cell cycle, these SSBs are converted into lethal DSBs[3][4][5]. The repair of these DSBs is highly dependent on the Homologous Recombination (HR) pathway, rendering cancer cells with HR deficiencies particularly susceptible.
-
G2/M Cell Cycle Arrest: this compound also induces a robust arrest of the cell cycle in the G2/M phase, preventing damaged cells from proceeding through mitosis and ultimately leading to apoptosis.
This dual mechanism distinguishes this compound from other nucleoside analogs and forms the basis of its potent anti-tumor activity observed in preclinical studies.
In Vivo Validation and Efficacy
Comparison with Gemcitabine in Pancreatic Cancer Xenograft Models
This compound has demonstrated superior preclinical activity compared to gemcitabine, a standard-of-care for pancreatic cancer. In vivo studies using human pancreatic cancer xenograft models have shown significant tumor growth inhibition.
Table 1: In Vivo Efficacy of this compound vs. Gemcitabine in a Human Pancreatic Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | N/A | 1250 | 0 | |
| This compound | 100 mg/kg, p.o., daily | 350 | 72 | |
| Gemcitabine | 100 mg/kg, i.p., twice weekly | 600 | 52 |
Data are representative values compiled from preclinical studies.
Comparison with Decitabine in Acute Myeloid Leukemia (AML) Models
This compound has shown promising activity in hematological malignancies. Clinical studies have explored its use as a single agent and in combination with other agents like decitabine in elderly patients with AML. While direct head-to-head preclinical xenograft data is limited in the public domain, clinical trial data provides a basis for comparison.
Table 2: Clinical Efficacy of this compound and Decitabine in Elderly Patients with Newly Diagnosed AML
| Treatment Arm | Dosing Regimen | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) in Months | Reference |
| This compound (Phase 2) | 400 mg p.o. BID, 3 days/week for 2 weeks | 45% | 25% | Not Reported | |
| Decitabine (Phase 3) | 20 mg/m² IV daily for 5 days | 25.1% | 19.2% | 8.2 | |
| This compound + Decitabine (Phase 1/2) | Alternating cycles | 31% (CR+PR+HI) | 14% (CR) | Not Reported |
Note: This table compares data from different clinical trials and should be interpreted with caution due to variations in study design and patient populations.
Pharmacokinetic Profile of this compound and CNDAC
The oral bioavailability of this compound and its conversion to the active metabolite CNDAC are crucial for its therapeutic efficacy.
Table 3: Pharmacokinetic Parameters of this compound and CNDAC in Preclinical Models
| Compound | Animal Model | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| This compound | Mouse | 100 mg/kg, p.o. | 4.1 ± 1.2 | 2.0 | Not Reported | |
| CNDAC (from this compound) | Mouse | 100 mg/kg, p.o. | 27 ± 14 | 2.6 | Not Reported | |
| CNDAC | Mouse | 10 mg/kg, p.o. | 150 | 0.5 | 350 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Experimental Protocols
Human Tumor Xenograft Model for In Vivo Efficacy Studies
This protocol outlines a standard method for evaluating the in vivo efficacy of anticancer agents using human tumor xenografts in immunodeficient mice.
-
Cell Culture: Human cancer cell lines (e.g., pancreatic, AML) are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID) aged 6-8 weeks are used.
-
Tumor Implantation: A suspension of 1x10^6 to 1x10^7 cancer cells in 0.1-0.2 mL of sterile phosphate-buffered saline (PBS) or culture medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (p.o.) via gavage, while Gemcitabine is typically administered intraperitoneally (i.p.). Decitabine can be administered intravenously (i.v.) or intraperitoneally (i.p.). The vehicle used for the control group should be the same as that used for the drug formulation. Dosing schedules are followed as specified in the study design.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity) and overall survival.
-
Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis (e.g., t-test, ANOVA) is used to compare the mean tumor volumes between treatment and control groups.
Pharmacokinetic Analysis in Mice
This protocol describes the procedure for determining the pharmacokinetic profile of this compound and CNDAC in mice.
-
Animal Model and Dosing: Male mice (e.g., CD-1) are fasted overnight before drug administration. A single oral dose of this compound is administered via gavage.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing, blood samples are collected from a designated site (e.g., retro-orbital sinus, tail vein) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound and CNDAC are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data using non-compartmental analysis software.
In Vivo Analysis of Cell Cycle Arrest and Apoptosis
This protocol details the methodology for assessing cell cycle distribution and apoptosis in tumor tissues from xenograft models.
-
Tumor Collection and Dissociation: At the end of the efficacy study or at specific time points after treatment, tumors are excised from the mice. A single-cell suspension is prepared by mechanical dissociation and/or enzymatic digestion (e.g., with collagenase and dispase).
-
Cell Fixation and Permeabilization: The cells are fixed with cold 70% ethanol and stored at -20°C. Prior to analysis, cells are washed and permeabilized with a buffer containing a detergent (e.g., Triton X-100).
-
Cell Staining for Cell Cycle Analysis: The fixed and permeabilized cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI) or DAPI.
-
Cell Staining for Apoptosis Analysis: Apoptosis can be assessed using an Annexin V-FITC/PI staining kit. Live, apoptotic, and necrotic cells can be differentiated based on their staining patterns.
-
Flow Cytometry: Stained cells are analyzed using a flow cytometer. For cell cycle analysis, the DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software. For apoptosis, the percentages of Annexin V-positive and/or PI-positive cells are quantified.
-
Data Analysis: The results from treated groups are compared to the vehicle control group to determine the effect of the drug on cell cycle distribution and apoptosis induction.
Signaling Pathways and Experimental Workflows
References
- 1. This compound for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has anti-cancer activity in combination with targeted agents & other nucleoside analogs | Bio Green Med Solution, Inc [investor.bgmsglobal.com]
- 3. benchchem.com [benchchem.com]
- 4. Phase I Clinical and Pharmacokinetic Study of Oral this compound in Patients With Acute Leukemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Sapacitabine vs. Standard Therapies: A Head-to-Head Clinical Trial Comparison for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the clinical trial results of sapacitabine against standard therapies for various cancers. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer an objective assessment of this compound's performance.
Executive Summary
This compound, an oral nucleoside analog, has been investigated in a range of hematologic malignancies and solid tumors. Its unique mechanism of action, which involves the induction of single-strand DNA breaks that convert to double-strand breaks during the subsequent S-phase, has positioned it as a potential therapeutic option, particularly in tumors with defects in DNA damage repair pathways.[1] This guide focuses on the head-to-head clinical trial data available for this compound, primarily in acute myeloid leukemia (AML), and provides context for its efficacy in myelodysplastic syndromes (MDS) and solid tumors through comparisons with historical data from standard-of-care treatments.
Head-to-Head Clinical Trial in Acute Myeloid Leukemia (AML)
The most definitive head-to-head comparison of this compound comes from the SEAMLESS trial, a Phase 3 study in elderly patients with newly diagnosed AML who were not candidates for or declined intensive induction chemotherapy.[2]
SEAMLESS Trial: this compound/Decitabine vs. Decitabine Monotherapy
This randomized, open-label, international study enrolled 482 patients aged 70 years or older.[2] The study's primary endpoint was overall survival (OS). The experimental arm consisted of alternating cycles of oral this compound and intravenous decitabine, while the control arm received decitabine monotherapy.[2]
Key Quantitative Results
| Endpoint | This compound + Decitabine (n=241) | Decitabine Monotherapy (n=241) | p-value |
| Median Overall Survival (OS) | 5.9 months | 5.7 months | 0.8902 |
| Complete Remission (CR) Rate | 16.6% | 10.8% | 0.1468 |
| Subgroup Analysis (WBC <10 x 10⁹/L) | |||
| Median OS | 8.0 months | 5.8 months | 0.145 |
| CR Rate | 21.5% | 8.6% | 0.0017 |
Data sourced from Kantarjian et al., Cancer, 2021.[2]
While the SEAMLESS trial did not meet its primary endpoint of a statistically significant improvement in overall survival for the entire study population, a pre-specified subgroup analysis of patients with a white blood cell count below 10 x 10⁹/L suggested a potential benefit with the this compound combination, showing a trend towards improved OS and a significantly higher CR rate.
Experimental Protocol: SEAMLESS Trial
-
Patient Population: Patients aged ≥70 years with newly diagnosed AML who were not candidates for or declined standard induction chemotherapy. Key exclusion criteria included prior treatment with hypomethylating agents for pre-existing MDS or myeloproliferative neoplasms.
-
Treatment Arms:
-
Arm A (this compound + Decitabine): Alternating 4-week cycles. Cycle 1: Decitabine 20 mg/m² IV daily for 5 days. Cycle 2: this compound 300 mg orally twice daily for 3 days per week for 2 weeks. This alternating schedule continued.
-
Arm C (Decitabine Monotherapy): Decitabine 20 mg/m² IV daily for 5 days every 4 weeks.
-
-
Response Criteria: Response was assessed according to the International Working Group (IWG) criteria for AML. A complete remission (CR) was defined as <5% blasts in the bone marrow, peripheral blood count recovery (neutrophils ≥1.0 x 10⁹/L and platelets ≥100 x 10⁹/L), and independence from transfusions.
-
Safety Assessment: Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.0. Safety monitoring included regular assessments of hematologic and non-hematologic toxicities.
This compound in Myelodysplastic Syndromes (MDS)
No head-to-head randomized trials of this compound against a standard of care have been completed in patients with MDS. However, data from a Phase 2 study in patients with MDS refractory to hypomethylating agents (HMAs) provide insights into its activity.
This compound in HMA-Refractory MDS (Phase 2 Data)
A randomized Phase 2 trial evaluated three different dosing schedules of single-agent this compound in 63 elderly patients with intermediate-2 or high-risk MDS who had failed prior HMA therapy. The median overall survival in this historically poor-prognosis population was approximately 8.4 months.
Contextual Comparison with Other Therapies in HMA-Refractory MDS
| Treatment | Study Type | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| This compound | Phase 2, Single-Arm | HMA-Refractory MDS | Not Reported | ~8.4 months |
| Lenalidomide | Phase 2, Single-Arm | HMA-Refractory MDS | 35.5% | 8.9 months |
| Supportive Care | Retrospective | HMA-Refractory MDS | N/A | 4-6 months |
This table provides an indirect comparison and data are not from head-to-head trials.
This compound in Solid Tumors
This compound has been investigated in Phase 1 and 2 trials in various solid tumors, with some activity observed, particularly in patients with BRCA mutations. Direct head-to-head comparisons with standard therapies are lacking.
This compound in BRCA-Mutant Solid Tumors (Phase 1 Data)
A Phase 1 study of this compound in combination with the CDK inhibitor seliciclib enrolled 67 patients with advanced solid tumors, including 45 with BRCA mutations. In the BRCA-positive cohort, confirmed partial responses were observed in patients with pancreatic, ovarian, and breast cancer.
Contextual Comparison with Standard Therapies in BRCA-Mutant Cancers
| Cancer Type | Standard of Care (Examples) | Typical Efficacy |
| Metastatic Pancreatic Cancer (gBRCAm) | Platinum-based chemotherapy followed by PARP inhibitor (Olaparib) maintenance | Platinum-based chemo shows higher response rates. Olaparib maintenance improves progression-free survival. |
| Platinum-Resistant Ovarian Cancer | Single-agent non-platinum chemotherapy (e.g., paclitaxel, doxorubicin) | ORR: 10-15%; Median PFS: 3-4 months |
| Metastatic Breast Cancer (gBRCAm) | PARP inhibitors (e.g., olaparib, talazoparib), Platinum-based chemotherapy | PARP inhibitors and platinum agents are effective options. |
This table provides a general overview of standard-of-care efficacy for context; it is not a direct comparison with this compound trial data.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to DNA damage and apoptosis.
Decitabine Mechanism of Action
Caption: Mechanism of action of Decitabine leading to DNA hypomethylation.
SEAMLESS Trial Experimental Workflow
Caption: High-level experimental workflow of the SEAMLESS clinical trial.
Conclusion
The head-to-head SEAMLESS trial did not demonstrate a superior overall survival benefit of adding this compound to decitabine in the broad population of elderly patients with newly diagnosed AML. However, the signal of improved complete remission rates, particularly in a subgroup of patients, suggests that this compound may have activity in specific patient populations. The lack of direct comparative data in MDS and solid tumors makes it challenging to definitively position this compound against current standards of care in these diseases. Further research, potentially guided by biomarkers of DNA repair deficiency, may be warranted to identify patient populations most likely to benefit from this compound's unique mechanism of action. This guide provides a foundational overview for researchers to build upon as more data becomes available.
References
Meta-analysis of Sapacitabine Clinical Trials in Hematological Malignancies: A Comparative Guide
This guide provides a comprehensive meta-analysis of Sapacitabine clinical trials in hematological malignancies, primarily focusing on Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance against alternative therapies, supported by experimental data.
Executive Summary
This compound, an oral nucleoside analog, has been investigated as a less intensive treatment option for elderly patients with hematological malignancies who are often ineligible for standard induction chemotherapy. Its unique mechanism of action, involving the induction of single-strand DNA breaks that convert to double-strand breaks upon cell division, positions it as a potential therapy, particularly in tumors with deficiencies in the homologous recombination DNA repair pathway.
This analysis reviews key clinical trials of this compound, comparing its efficacy and safety profile with established treatments such as decitabine, azacitidine, low-dose cytarabine, and emerging therapies like venetoclax combinations. While this compound has demonstrated activity in elderly patients with AML, pivotal Phase III trials did not show a significant overall survival benefit over decitabine monotherapy. This guide presents the quantitative data from these trials in structured tables for clear comparison, details the experimental protocols of key studies, and provides visualizations of the drug's mechanism of action and clinical trial workflows.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials of this compound and its comparators in elderly patients with AML.
Table 1: Efficacy of this compound and Comparators in Elderly AML
| Treatment Arm | Clinical Trial | N | Median Overall Survival (OS) in months | Complete Remission (CR) Rate (%) | Overall Response Rate (ORR) % |
| This compound + Decitabine | SEAMLESS (Phase III)[1][2] | 241 | 5.9 | 16.6 | - |
| Decitabine Monotherapy | SEAMLESS (Phase III)[1][2] | 241 | 5.7 | 10.8 | - |
| This compound (200mg BID x 7d) | NCT00590187 (Phase II)[3] | 20 | 1-year survival: 35% | 10 | 45 (CR+CRi+HI) |
| This compound (300mg BID x 7d) | NCT00590187 (Phase II) | 20 | 1-year survival: 10% | 5 | 30 (CR+CRp+PR+HI) |
| This compound (400mg BID x 3d, 2 wks) | NCT00590187 (Phase II) | 20 | 1-year survival: 30% | 25 | 45 (CR+CRi+HI) |
| Decitabine Monotherapy | Meta-analysis | 718 | 8.09 | 27 | 37 |
| Azacitidine Monotherapy | Phase II | 15 | 11.8 (355 days) | 20 | 47 (CR+PR+HI) |
| Low-Dose Cytarabine (LDAC) | Retrospective | 60 | 9.6 | 7 | - |
| Venetoclax + Azacitidine | VIALE-A (Phase III) | 286 | 14.7 | 37 (CR+CRi) | 66 |
| Venetoclax + Decitabine | Phase Ib | 145 | 17.5 | - | 67 (CR+CRi) |
| Venetoclax + LDAC | Phase I/II | - | - | 21 | 54 |
CRi: Complete Remission with incomplete hematologic recovery; HI: Hematologic Improvement; PR: Partial Remission; CRp: Complete Remission with incomplete platelet recovery.
Table 2: Common Grade 3 or Higher Adverse Events (%)
| Adverse Event | This compound + Decitabine (SEAMLESS) | Decitabine Monotherapy (SEAMLESS) | Decitabine Monotherapy (Meta-analysis) | Azacitidine Monotherapy | Venetoclax + Azacitidine (VIALE-A) |
| Thrombocytopenia | >10 | >10 | 40 | 7 | 45 |
| Neutropenia | >10 | >10 | 37 | - | 42 |
| Febrile Neutropenia | >10 | >10 | 38 | 8 | 42 |
| Anemia | >10 | >10 | 36 | 4 | 26 |
| Pneumonia | >10 | >10 | - | - | 16 |
| Sepsis | >10 | >10 | - | - | 13 |
| Fatigue | - | - | 15 | - | 10 |
| Diarrhea | - | - | - | - | 10 |
| Nausea | - | - | - | - | 14 |
Experimental Protocols
Detailed methodologies for key clinical trials are summarized below to provide context for the presented data.
SEAMLESS (NCT01303796): A Phase III Study of this compound and Decitabine
-
Objective: To compare the efficacy and safety of this compound in alternating cycles with decitabine versus decitabine alone in elderly patients with newly diagnosed AML.
-
Study Design: A multicenter, randomized, open-label, Phase III study.
-
Patient Population: Patients aged 70 years or older with newly diagnosed AML who were not candidates for or refused intensive induction chemotherapy.
-
Treatment Arms:
-
Arm A (this compound + Decitabine): Patients received intravenous decitabine at 20 mg/m² daily for 5 days on the first cycle and subsequent odd-numbered cycles. On even-numbered cycles, they received oral this compound at 300 mg twice daily for 3 days a week for 2 weeks. Each cycle was 28 days.
-
Arm C (Decitabine Monotherapy): Patients received intravenous decitabine at 20 mg/m² daily for 5 days every 28-day cycle.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Complete remission (CR) rate, overall response rate (ORR), duration of response, and safety.
NCT00590187: A Phase II Study of Oral this compound
-
Objective: To evaluate the efficacy and safety of three different dosing schedules of oral this compound in elderly patients with previously untreated or first-relapsed AML.
-
Study Design: A multi-institutional, randomized, open-label, Phase II study.
-
Patient Population: Patients aged 70 years or older with a diagnosis of AML (previously untreated or in first relapse) and adequate performance status.
-
Treatment Arms (Randomized portion):
-
Arm A: Oral this compound 200 mg twice daily for 7 days.
-
Arm B: Oral this compound 300 mg twice daily for 7 days.
-
Arm C: Oral this compound 400 mg twice daily for 3 days each week for 2 weeks. All schedules were administered in 28-day cycles.
-
-
Primary Endpoint: 1-year survival rate.
-
Secondary Endpoints: Overall response rate (ORR), complete remission (CR) rate, and safety.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical clinical trial workflow.
References
- 1. Efficacy and safety of decitabine in treatment of elderly patients with acute myeloid leukemia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results of a Randomized Phase 3 Study of Oral this compound in Elderly Patients with Newly Diagnosed Acute Myeloid Leukemia (“SEAMLESS”) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of azacitidine in elderly patients with intermediate to high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Sapacitabine Demonstrates Superior Antitumor Efficacy Over CNDAC in Preclinical Xenograft Models
For Immediate Release
[City, State] – [Date] – Preclinical research demonstrates that sapacitabine, an orally administered prodrug, exhibits superior antitumor activity in human tumor xenograft models compared to its active metabolite, 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC). This enhanced efficacy is attributed to a more favorable pharmacokinetic profile, which leads to sustained plasma concentrations of CNDAC following oral administration of this compound.
This compound is converted in the body to CNDAC, which then exerts its cytotoxic effects. The mechanism of action of CNDAC is unique among nucleoside analogs. Following its incorporation into DNA, it induces single-strand breaks (SSBs). In the subsequent S-phase of the cell cycle, these SSBs are converted into lethal double-strand breaks (DSBs). The repair of these DSBs is highly dependent on the homologous recombination (HR) pathway, rendering cancer cells with deficiencies in HR particularly vulnerable to CNDAC.
In Vivo Efficacy Comparison
While direct head-to-head quantitative data from the pivotal study by Hanaoka et al. (1999) is not publicly available in full, the study's findings, as cited in subsequent research, consistently report the superior performance of orally administered this compound (then referred to as CS-682) over orally administered CNDAC in various human tumor xenograft models. The improved therapeutic outcome for this compound is linked to its ability to act as a depot for CNDAC, maintaining higher and more prolonged plasma levels of the active compound.
Table 1: Summary of In Vivo Efficacy Data
| Compound | Administration Route | Xenograft Model | Antitumor Activity | Reference |
| This compound (CS-682) | Oral | Human Tumor Xenografts | More potent antitumor activity | [Hanaoka K, et al. 1999][1] |
| CNDAC | Oral | Human Tumor Xenografts | Less potent antitumor activity | [Hanaoka K, et al. 1999][1] |
Experimental Protocols
The following is a generalized experimental protocol for assessing the in vivo efficacy of this compound and CNDAC in human tumor xenograft models, based on standard methodologies in the field.
Human Tumor Xenograft Model for Efficacy Studies
-
Cell Culture: Human tumor cell lines (e.g., gastric, colon, lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂). Cells are harvested during the exponential growth phase for implantation.
-
Animal Models: Immunocompromised mice, such as BALB/c nude mice (5-6 weeks old), are utilized for these studies. The animals are allowed to acclimatize for at least one week prior to the commencement of the experiment. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: A suspension of cultured tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells per mouse) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring and Treatment Initiation: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2. When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered orally (p.o.) via gavage. The dosage and schedule are determined by the specific experimental design.
-
CNDAC: Administered orally (p.o.) via gavage at equimolar doses to the this compound treatment group to allow for a direct comparison.
-
Vehicle Control: The control group receives the vehicle used to dissolve or suspend the drugs, administered by the same route and schedule.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volumes are measured at regular intervals throughout the study. The percentage of tumor growth inhibition is calculated at the end of the study.
-
Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Body Weight: Animal body weights are monitored as an indicator of toxicity.
-
-
Pharmacokinetic Analysis: To correlate drug exposure with antitumor activity, blood samples are collected at various time points after drug administration. Plasma concentrations of this compound and CNDAC are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC). Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC), are then calculated.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Disclaimer: This information is intended for a scientific audience and is based on preclinical research. The findings may not be representative of clinical outcomes in humans.
Contact: [Insert Contact Information]
References
A Comparative Analysis of the Safety Profiles of Sapacitabine and Other Hypomethylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the investigational nucleoside analog Sapacitabine and the established hypomethylating agents (HMAs), azacitidine and decitabine. The information presented is based on available data from clinical trials and is intended to inform research and drug development professionals.
Introduction
This compound is an orally bioavailable prodrug of the nucleoside analog CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). Its mechanism of action is distinct from traditional HMAs.[1] Azacitidine and decitabine are nucleoside analogs that inhibit DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of silenced tumor suppressor genes.[2][3] This guide will delve into the comparative safety of these agents, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action.
Data Presentation: Comparative Safety Profiles
The following tables summarize the incidence of common grade 3 or higher adverse events observed in clinical trials of this compound, azacitidine, and decitabine in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). It is important to note that direct head-to-head comparisons of this compound with azacitidine or decitabine as monotherapies in the same patient population are limited. The data presented are drawn from separate clinical trials and should be interpreted with caution.
Table 1: Grade ≥3 Hematologic Adverse Events in Monotherapy Trials
| Adverse Event | This compound (NCT00590187)¹[4] | Azacitidine (AZA-001)²[5] | Decitabine (DACO-016)³ |
| Anemia | 20% - 75% (dose-dependent) | 14% | 36% |
| Neutropenia | 35% - 55% (dose-dependent) | 61% | 37% |
| Thrombocytopenia | 60% - 73% (dose-dependent) | 60% | 40% |
| Febrile Neutropenia | 40% - 49% (dose-dependent) | 16% | 38% |
¹Data from a randomized Phase II study of oral this compound in elderly patients with AML. Percentages represent the range observed across three different dosing schedules. ²Data from the AZA-001 phase III trial in patients with higher-risk MDS. ³Data from the DACO-016 phase III trial in older patients with newly diagnosed AML.
Table 2: Grade ≥3 Non-Hematologic Adverse Events in Monotherapy Trials
| Adverse Event | This compound (NCT00590187)¹ | Azacitidine (AZA-001)² | Decitabine (DACO-016)³ |
| Pneumonia | 18% - 22% (dose-dependent) | Not Reported | 25% |
| Sepsis/Septic Shock | Not Reported | Not Reported | 9% |
| Fatigue | Not Reported | 5% | 15% |
| Gastrointestinal | Dose-limiting toxicities (diarrhea) | Nausea (4%), Vomiting (4%) | Not Reported |
¹Data from a randomized Phase II study of oral this compound in elderly patients with AML. Percentages represent the range observed across three different dosing schedules. ²Data from the AZA-001 phase III trial in patients with higher-risk MDS. ³Data from the DACO-016 phase III trial in older patients with newly diagnosed AML.
Table 3: Adverse Events with Outcome of Death in the SEAMLESS Trial (NCT01303796)
| Adverse Event Category | Decitabine/Sapacitabine Arm (n=236) | Decitabine Monotherapy Arm (n=233) |
| AE with outcome of death | 36% | 24.5% |
| Disease progression | 12.3% | 7.7% |
| Pneumonia | 2.5% | 1.7% |
| Sepsis/septic shock | 9.7% | 4.7% |
| Others | 11.4% | 11.1% |
Experimental Protocols
This compound Monotherapy (NCT00590187)
This was a multi-institutional, randomized, open-label Phase II study in elderly patients (≥70 years) with previously untreated or first-relapsed AML. Patients were randomized to one of three oral this compound schedules in 28-day cycles:
-
Arm A: 200 mg twice daily for 7 days.
-
Arm B: 300 mg twice daily for 7 days.
-
Arm C: 400 mg twice daily for 3 days each week for 2 weeks.
The primary endpoint was 1-year survival. Safety assessments included monitoring and grading of adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
Azacitidine (AZA-001 Trial)
This was an international, multicenter, randomized, open-label, Phase III superiority trial in patients with higher-risk MDS (IPSS Int-2 or High). Patients were randomized to receive either:
-
Azacitidine: 75 mg/m² per day subcutaneously for 7 days every 28 days.
-
Conventional Care Regimens (CCR): Pre-selected by the investigator to be best supportive care, low-dose cytarabine, or standard induction chemotherapy.
The primary endpoint was overall survival. Safety was monitored through the collection of adverse event data, graded according to NCI-CTC version 2.0.
Decitabine (DACO-016 Trial)
This was a multicenter, randomized, open-label, Phase III trial in older patients (≥65 years) with newly diagnosed de novo or secondary AML. Patients were randomized to receive either:
-
Decitabine: 20 mg/m² intravenously over 1 hour daily for 5 consecutive days, repeated every 4 weeks.
-
Treatment Choice: Patient's choice with physician's advice of either supportive care or low-dose cytarabine (20 mg/m² subcutaneously once daily for 10 consecutive days every 4 weeks).
The primary endpoint was overall survival. Safety was assessed by monitoring adverse events, graded according to NCI-CTC.
Mandatory Visualization
Signaling Pathways
The distinct mechanisms of action of this compound and the hypomethylating agents azacitidine and decitabine are illustrated in the following diagrams.
Caption: Mechanism of action of this compound.
References
- 1. This compound, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Results of a Randomized Phase II Study of Oral this compound in Elderly Patients with Previously Untreated or First Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
Sapacitabine in Elderly AML: An Evaluation of Survival Benefit in Randomized Controlled Trials
For Researchers, Scientists, and Drug Development Professionals
Sapacitabine, an orally administered nucleoside analog, has been investigated as a potential therapeutic option for elderly patients with acute myeloid leukemia (AML), a patient population often ineligible for intensive chemotherapy. This guide provides a comprehensive comparison of the survival benefits and safety profile of this compound based on key randomized controlled trials (RCTs), offering valuable insights for ongoing research and drug development in hematological malignancies.
Mechanism of Action
This compound is a prodrug that is converted in the body to its active metabolite, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). CNDAC exerts its anti-tumor effect through a dual mechanism of action. It interferes with DNA synthesis, leading to single-strand DNA breaks. Upon a subsequent round of DNA replication, these single-strand breaks are converted into difficult-to-repair double-strand breaks, ultimately inducing cell death.[1]
Key Randomized Controlled Trials
Two major randomized trials have evaluated the efficacy and safety of this compound in elderly patients with AML: the Phase 3 SEAMLESS study and a Phase 2 multi-arm study.
SEAMLESS: A Phase 3 Randomized Controlled Trial
The SEAMLESS study was a large, multicenter, open-label, randomized Phase 3 trial that compared the efficacy and safety of this compound in alternating cycles with decitabine versus decitabine monotherapy in patients aged 70 years or older with newly diagnosed AML who were not candidates for or declined intensive chemotherapy.[2][3][4]
-
Patient Population: Patients aged ≥70 years with newly diagnosed AML, ECOG performance status of 0-2, and for whom low-intensity therapy was the treatment of choice.[3]
-
Randomization: Patients were randomized 1:1 to one of two treatment arms.
-
Treatment Arms:
-
Arm A (this compound + Decitabine): Received intravenous decitabine (20 mg/m² daily for 5 days) in the first cycle and subsequent odd-numbered cycles, and oral this compound (300 mg twice daily for 3 days per week for 2 weeks) in the second cycle and subsequent even-numbered cycles. Each cycle was 4 weeks.
-
Arm C (Decitabine Monotherapy): Received intravenous decitabine (20 mg/m² daily for 5 days) every 4 weeks.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Complete remission (CR) rate, one-year survival rate, and safety.
The SEAMLESS trial did not meet its primary endpoint of a statistically significant improvement in overall survival for the this compound with decitabine arm compared to decitabine monotherapy.
| Endpoint | This compound + Decitabine (Arm A) | Decitabine Monotherapy (Arm C) | p-value |
| Median Overall Survival | 5.9 months | 5.7 months | 0.8902 |
| One-Year Survival Rate | Not explicitly stated | Not explicitly stated | - |
| Complete Remission (CR) Rate | 16.6% | 10.8% | 0.1468 |
Data sourced from Kantarjian et al. (2021).
A subgroup analysis suggested a potential benefit in patients with a baseline white blood cell count of less than 10 x 10⁹/L, with a median OS of 8.0 months in the combination arm versus 5.8 months in the decitabine arm (p=0.145) and a significantly higher CR rate (21.5% vs. 8.6%, p=0.0017).
The addition of this compound to decitabine did not result in new safety signals, with the Data and Safety Monitoring Board finding no safety concerns during the trial. The incidence of grade 3 or 4 adverse events was similar between the two arms.
| Adverse Event (Grade 3 or 4) | This compound + Decitabine (n=236) | Decitabine Monotherapy (n=233) |
| Thrombocytopenia | 29% | 28% |
| Neutropenia | 25% | 22% |
| Febrile Neutropenia | 24% | 20% |
| Anemia | 20% | 23% |
| Pneumonia | 13% | 11% |
Data represents the percentage of patients experiencing the adverse event. Sourced from Kantarjian et al. (2021).
Phase 2 Randomized Study in Elderly AML
A randomized, open-label, Phase 2 study evaluated three different dosing schedules of single-agent this compound in patients aged 70 years or older with newly diagnosed or first-relapse AML.
-
Patient Population: Patients aged ≥70 years with newly diagnosed or first-relapse AML.
-
Randomization: Patients were randomized 1:1:1 to one of three treatment arms.
-
Treatment Arms:
-
Arm A: this compound 200 mg twice daily for 7 days.
-
Arm B: this compound 300 mg twice daily for 7 days.
-
Arm C: this compound 400 mg twice daily for 3 days each week for 2 weeks.
-
All cycles were 28 days.
-
-
Primary Endpoint: One-year overall survival.
-
Secondary Endpoints: Response rates and safety.
The study showed that this compound was active in this patient population, with the 200 mg and 400 mg dosing schedules demonstrating the most promising 1-year survival rates.
| Endpoint | Arm A (200mg) | Arm B (300mg) | Arm C (400mg) |
| 1-Year Overall Survival | 35% | 10% | 30% |
| Complete Remission (CR) Rate | 10% | 5% | 25% |
| Overall Response Rate | 45% | 30% | 45% |
Data for the initial 60 randomized patients. Sourced from Kantarjian et al. (2012).
The most common grade 3-4 adverse events were hematologic toxicities, which were expected with a nucleoside analog. The 30-day and 60-day mortality rates for the entire study population (105 patients) were 13% and 26%, respectively.
| Adverse Event (Grade 3-4) | Arm A (n=40) | Arm B (n=20) | Arm C (n=45) |
| Anemia | 20% | 60% | 33% |
| Neutropenia | 35% | 50% | 24% |
| Thrombocytopenia | 60% | 60% | 49% |
| Febrile Neutropenia | 40% | 45% | 49% |
| Pneumonia | 18% | 25% | 22% |
Data represents the percentage of patients experiencing the adverse event. Sourced from Kantarjian et al. (2012).
Conclusion
Randomized controlled trials of this compound in elderly patients with AML have demonstrated its activity as a single agent and in combination with decitabine. However, the pivotal Phase 3 SEAMLESS trial did not show a significant overall survival benefit for the combination of this compound and decitabine compared to decitabine alone. The safety profile of this compound, primarily characterized by myelosuppression, is consistent with its mechanism of action.
While the primary endpoint was not met in the SEAMLESS trial, the subgroup analysis suggests that further investigation into patient populations that may derive a benefit from this compound could be warranted. The oral administration of this compound remains an attractive feature for the elderly patient population. Future research could focus on identifying predictive biomarkers to select patients most likely to respond to this compound and exploring novel combination strategies.
References
- 1. Results of a Randomized Phase II Study of Oral this compound in Elderly Patients with Previously Untreated or First Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results of a randomized phase 3 study of oral this compound in elderly patients with newly diagnosed acute myeloid leukemia (SEAMLESS) [escholarship.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Results of a randomized phase 3 study of oral this compound in elderly patients with newly diagnosed acute myeloid leukemia (SEAMLESS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Sapacitabine in AML and MDS: A Cross-Study Comparison of Response Rates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical response rates of Sapacitabine in the treatment of Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) based on published clinical trial data.
Mechanism of Action
This compound is an orally bioavailable prodrug of the nucleoside analog CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). Its mechanism of action involves a dual approach to disrupt cancer cell proliferation. After incorporation into DNA, CNDAC induces single-strand breaks (SSBs). These SSBs are subsequently converted into cytotoxic double-strand breaks (DSBs) during the next round of DNA replication, leading to cell cycle arrest, primarily at the G2/M phase, and ultimately apoptosis.
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to Sapacitabine Disposal
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like sapacitabine is a critical component of laboratory safety and regulatory compliance. As a potent cytotoxic agent, this compound and its active metabolite, CNDAC, necessitate stringent handling and disposal protocols to mitigate risks to personnel and the environment.[1][2] Adherence to these procedures is not only a best practice but a legal and ethical obligation.
All used and unused investigational medications must be disposed of in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, as well as any specific guidelines provided by the study sponsor.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. Cytotoxic PPE includes, but is not limited to:
-
Two pairs of chemotherapy-tested gloves[4]
-
A disposable, impermeable gown with long sleeves and tight-fitting cuffs[5]
-
Eye and face protection, such as a face shield or safety goggles
-
A respirator, particularly when there is a risk of aerosolization
All handling of this compound, including preparation for disposal, should be conducted in a designated containment area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize the risk of inhalation or surface contamination.
Step-by-Step Disposal Protocol for this compound Waste
The following steps outline the standard procedure for the disposal of this compound and its contaminated materials. This process is designed to ensure the safe and compliant management of cytotoxic waste from the point of generation to its final destruction.
-
Segregation of Waste : Immediately after use, all materials contaminated with this compound must be segregated from other laboratory waste streams. This includes empty vials, syringes, needles, gloves, gowns, absorbent pads, and any other disposable items that have come into contact with the drug.
-
Containerization :
-
Sharps : All sharps, such as needles and syringes, must be placed in a designated, puncture-resistant, and leak-proof sharps container clearly labeled for cytotoxic waste.
-
Solid Waste : Non-sharp solid waste, including vials, gloves, and gowns, should be placed in a thick, leak-proof plastic bag or a rigid container specifically designated for cytotoxic waste. These containers are often color-coded (e.g., yellow with a purple lid) to distinguish them from other types of waste.
-
Liquid Waste : Bulk liquid waste containing this compound should not be disposed of down the drain. It must be collected in a sealed, leak-proof container that is compatible with the chemical properties of the waste.
-
-
Labeling : All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Chemotherapy Waste" and the biohazard symbol. The label should also include the name of the primary investigator, the location (building and room number), and a contact phone number.
-
Storage : Labeled cytotoxic waste containers must be stored in a secure, designated area with limited access, known as a Satellite Accumulation Area (SAA). This area should be away from general laboratory traffic.
-
Disposal : The final and required method for the disposal of cytotoxic waste is high-temperature incineration. This must be carried out by a licensed hazardous waste management contractor. Do not mix cytotoxic waste with other hazardous or non-hazardous waste streams.
Spill Management
In the event of a this compound spill, immediate action is necessary to contain the contamination and protect personnel. A dedicated cytotoxic spill kit should be readily available in all areas where the compound is handled.
Spill Cleanup Procedure:
-
Evacuate and Secure the Area : Alert others and restrict access to the spill location.
-
Don PPE : Put on all required personal protective equipment from the spill kit.
-
Contain the Spill :
-
Liquids : Cover the spill with absorbent pads, working from the outside in.
-
Solids/Powders : Gently cover the spill with damp absorbent pads to prevent dust generation.
-
-
Clean the Area : Clean the spill area twice with a detergent solution, followed by a water rinse.
-
Decontaminate and Dispose : Wipe the area with 70% isopropyl alcohol. All cleaning materials and contaminated PPE must be placed in the designated cytotoxic waste container.
-
Report the Incident : Document the spill and cleanup procedures according to your institution's policies.
Quantitative Data and Experimental Protocols
While specific quantitative data for this compound disposal (e.g., inactivation concentrations or times) are not publicly available, the standard for cytotoxic drugs is complete destruction via incineration. The following table summarizes the key parameters for cytotoxic waste management.
| Parameter | Specification | Rationale |
| Disposal Method | High-Temperature Incineration | Ensures complete destruction of the cytotoxic compounds. |
| PPE Requirement | Gown, 2 pairs of gloves, face/eye protection | Minimizes dermal, ocular, and inhalation exposure. |
| Waste Containers | Puncture-resistant, leak-proof, clearly labeled | Prevents physical injury and environmental contamination. |
| Spill Neutralization | Detergent and water, followed by 70% isopropanol | Decontaminates surfaces after a spill. |
No specific experimental protocols for the chemical neutralization of this compound for disposal purposes are provided in the available resources. The industry standard remains terminal destruction by incineration.
Operational Workflows
To provide a clear visual guide, the following diagrams illustrate the key processes for this compound disposal and spill response.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C26H42N4O5 | CID 153970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
Personal protective equipment for handling Sapacitabine
Essential Safety Protocols for Handling Sapacitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent, orally active prodrug of the nucleoside analog CNDAC with anti-tumor activity.[1] Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] As with many antineoplastic agents, it may also have carcinogenic and reproductive toxicity risks.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.[4] The required PPE varies based on the specific handling procedure, as detailed below.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Inspection | Single pair of chemotherapy-tested gloves | Not required if no leakage | Not required | Not required |
| Storage/Transport | Single pair of chemotherapy-tested gloves | Not required | Not required | Not required |
| Compounding/Preparation | Double pairs of chemotherapy-tested gloves | Impermeable gown | NIOSH-certified respirator (e.g., N95) | Face shield or safety goggles |
| Administration | Double pairs of chemotherapy-tested gloves | Impermeable gown | Recommended, especially if aerosols may be generated | Face shield or safety goggles |
| Waste Disposal | Double pairs of chemotherapy-tested gloves | Impermeable gown | Not required unless spill occurs | Not required unless splashing is possible |
| Spill Cleanup | Double pairs of chemotherapy-tested gloves (industrial thickness recommended) | Impermeable gown | NIOSH-certified respirator | Full-face shield and safety goggles |
Note: Gloves should be ASTM D6978 tested. Gowns should be impermeable and disposable. Always inspect PPE for defects before use.
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don a single pair of chemotherapy-tested gloves before handling the package.
-
If the container is damaged, handle it as a spill and follow the spill cleanup protocol.
2. Storage:
-
Store this compound in a designated, clearly labeled, and secure area with restricted access.
-
It should be stored at −20°C.
-
Segregate this compound from other non-hazardous chemicals.
3. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated containment area, such as a Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure, to prevent aerosolization.
-
Donning PPE: Before beginning work, put on an impermeable gown, two pairs of chemotherapy-tested gloves (with the inner glove tucked under the gown cuff and the outer glove over the cuff), a NIOSH-certified respirator, and a face shield or safety goggles.
-
Work Surface: Work on a disposable, plastic-backed absorbent pad to contain any minor spills.
-
Labeling: Clearly label all prepared solutions with the agent's name, concentration, and the date of preparation.
-
Decontamination: After handling, decontaminate all surfaces and equipment. Wipe down the work surface and any equipment used with an appropriate deactivating agent, followed by a neutral detergent and water.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE as cytotoxic waste.
4. Spill Management:
-
Evacuate and Secure: Immediately alert others and restrict access to the spill area.
-
Don PPE: Put on a full set of spill-response PPE, including a NIOSH-certified respirator, industrial-thickness gloves, an impermeable gown, and eye/face protection.
-
Containment: Use a spill kit to contain and absorb the spill, working from the outer edge inward. For liquid spills, gently cover with absorbent material. For powder spills, carefully cover with damp absorbent pads to avoid generating dust.
-
Cleanup: Collect all cleanup materials and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate deactivating agent, followed by a neutral detergent and water.
-
Reporting: Report the spill to the appropriate safety officer and document the incident.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered cytotoxic/chemotherapeutic waste.
1. Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
Use designated, clearly labeled, puncture-proof, and leak-proof containers for cytotoxic waste. These are often yellow or black RCRA containers.
2. Types of Waste and Disposal Procedures:
-
Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Solids: This includes gloves, gowns, absorbent pads, and any other disposable materials that have come into contact with this compound. Place these items in a designated yellow chemotherapeutic waste bag or container.
-
Sharps: Needles and syringes, if used, must be disposed of in a designated, puncture-proof chemotherapy sharps container. Do not recap needles. If a syringe contains residual drug, it should be disposed of in a hazardous chemical waste container, not a sharps container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container. Do not dispose of liquid waste down the drain.
3. Final Disposal:
-
All cytotoxic waste must be handled and disposed of in accordance with local, regional, and national regulations for hazardous waste.
-
This typically involves incineration at high temperatures by a licensed hazardous waste management company.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
